Technical Documentation Center

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride
  • CAS: 1198424-09-7

Core Science & Biosynthesis

Foundational

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride chemical structure

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications Executive Summary (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride is a specialized heterocyclic building block extensively utilized in F...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

(2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride is a specialized heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Distinguished by its 2,6-dimethyl substitution pattern , this scaffold offers a unique combination of metabolic stability—by blocking the metabolically labile ortho positions—and conformational restriction.[1] This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic protocols, and strategic utility in modern medicinal chemistry.[1]

Part 1: Structural Analysis & Physicochemical Profile[2]

The core utility of this molecule lies in its ability to introduce a basic amine handle while modulating lipophilicity and metabolic susceptibility via the pyridine ring.[1]

Chemical Identity & Constants[1][3]
PropertyDataNotes
IUPAC Name (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride
Common Name 4-(Aminomethyl)-2,6-lutidine dihydrochloride
CAS (Free Base) 324571-98-4Primary reference for parent structure
CAS (2HCl Salt) 1187386-26-0Salt form for improved stability/solubility
Molecular Formula

Stoichiometry: 1:2 (Base:Acid)
Molecular Weight 209.11 g/mol Free base: 136.19 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility >50 mg/mL in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, DCM)
Acid-Base Profile & Salt Stoichiometry

The "dihydrochloride" designation is critical.[1] The molecule contains two basic nitrogen centers:

  • Primary Amine (

    
    ):  High basicity (
    
    
    
    ).[1] Protonated first.
  • Pyridine Nitrogen: Moderate basicity (

    
    ).[1] The 2,6-dimethyl groups exert a positive inductive effect (+I), making this pyridine nitrogen significantly more basic than unsubstituted pyridine (
    
    
    
    ).[1]

Implication: In physiological buffers (


), the primary amine is fully protonated (cationic), while the pyridine exists in equilibrium between neutral and protonated forms, influencing membrane permeability and binding kinetics.[1]

Part 2: Synthetic Pathways & Process Chemistry

Reliable synthesis of this moiety typically proceeds via the reduction of the corresponding nitrile.[1] The choice of catalyst and solvent is pivotal to prevent the formation of secondary amine byproducts (dimerization).[1]

Validated Synthetic Workflow

The most robust route utilizes 2,6-dimethylisonicotinonitrile as the starting material.[1]

Synthesis Start 2,6-Dimethylisonicotinonitrile (CAS: 54256-46-1) Inter Intermediate: Imine Species Start->Inter H2 (50 psi), Raney Ni MeOH, NH3 (aq) Product (2,6-Dimethylpyridin-4-yl)methanamine (Free Base) Inter->Product Reduction Salt Final Product: Dihydrochloride Salt Product->Salt HCl (gas) in Dioxane or conc. HCl/EtOH

Figure 1: Catalytic hydrogenation pathway preventing secondary amine formation via ammonia saturation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (2,6-Dimethylpyridin-4-yl)methanamine 2HCl from nitrile precursor.

Reagents:

  • 2,6-Dimethylisonicotinonitrile (1.0 eq)

  • Raney Nickel (aqueous slurry, ~20 wt% loading)

  • Methanol (Solvent)[1]

  • Ammonia (7N in MeOH) – Crucial to suppress dimerization.

  • Hydrogen gas (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Purge a high-pressure hydrogenation vessel with nitrogen.

  • Loading: Add 2,6-dimethylisonicotinonitrile dissolved in MeOH. Add Raney Nickel catalyst carefully (pyrophoric risk).[1]

  • Additive: Add 7N ammonia in MeOH (ratio: 5:1 solvent to ammonia solution). Why? The excess ammonia shifts the equilibrium away from the secondary imine intermediate, ensuring high selectivity for the primary amine.

  • Reaction: Pressurize to 50 psi

    
    . Stir vigorously at room temperature for 12–18 hours.
    
  • Monitoring: Monitor via LC-MS. Look for disappearance of nitrile (m/z ~133) and appearance of amine (m/z ~137).[1]

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to yield the free base oil.[1]

  • Salt Formation: Dissolve oil in minimal ethanol. Dropwise add 4M HCl in dioxane (2.5 eq). A white precipitate will form immediately.[1]

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Validation Checkpoint:

  • 1H NMR (

    
    ):  Confirm disappearance of aromatic protons shifting due to salt formation.
    
  • Elemental Analysis: Chlorine content should reflect ~33.9% (theoretical for 2HCl).[1]

Part 3: Reactivity & Handling

Stability Profile
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1] Exposure to air transforms the free-flowing powder into a sticky gum, complicating accurate weighing.[1]

  • Thermal Stability: Stable up to ~180°C (melting/decomposition).[1]

Protection Strategies

In multi-step synthesis, the primary amine often requires protection.[1]

  • Boc-Protection: React free base with

    
     in DCM/TEA.[1] Note: The pyridine nitrogen is nucleophilic enough to catalyze Boc-transfer but usually does not get permanently protected under standard conditions.
    
  • Fmoc-Protection: Feasible but requires careful base selection (e.g.,

    
    ) to avoid premature deprotection by the pyridine moiety itself.[1]
    

Part 4: Medicinal Chemistry Applications[6][7]

This scaffold is not merely a linker; it is a functional pharmacophore.[1]

The "Orthogonal Shield" Effect

The 2,6-dimethyl groups provide a steric shield that protects the pyridine nitrogen from metabolic N-oxidation (a common clearance pathway) and prevents coordination to off-target metalloproteins.

Pharmacophore Core Pyridine Ring (Lipophilicity Modulator) Me2 2-Methyl Core->Me2 Steric Block (Metabolic Stability) Me6 6-Methyl Core->Me6 Steric Block (Prevents N-Oxidation) Amine 4-Methanamine (Amide Coupling Handle) Core->Amine Vector Extension

Figure 2: Pharmacophore map highlighting the metabolic shielding provided by the methyl groups.

Key Therapeutic Areas[1]
  • Kinase Inhibitors: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the 4-aminomethyl group extends into the solvent-exposed region or ribose pocket.[1]

  • Epigenetics (LSD1/KDM Inhibitors): The 4-aminomethyl-pyridine motif mimics the histone lysine tail, making it a privileged structure in lysine specific demethylase (LSD1) inhibitors.[1]

  • PROTAC Linkers: The rigid linear geometry of the 4-substituted pyridine allows for precise spacing between the E3 ligase ligand and the protein of interest.[1]

References

  • PubChem Database. (2,6-Dimethylpyridin-4-yl)methanamine.[1] National Center for Biotechnology Information. [Link][1]

  • Organic Syntheses. Synthesis of substituted pyridines via reduction.[1] Org.[1] Synth.1970 , 50,[1] 50. (General methodology for pyridine-nitrile reduction). [Link]

Sources

Exploratory

Technical Monograph: (2,6-Dimethylpyridin-4-yl)methanamine

Content Type: Technical Reference & Application Guide Primary CAS (Free Base): 324571-98-4 Executive Summary (2,6-Dimethylpyridin-4-yl)methanamine is a specialized pyridine derivative utilized primarily as a robust build...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Primary CAS (Free Base): 324571-98-4

Executive Summary

(2,6-Dimethylpyridin-4-yl)methanamine is a specialized pyridine derivative utilized primarily as a robust building block in medicinal chemistry. Distinguished by its 2,6-dimethyl substitution pattern, this scaffold offers a strategic advantage in drug design: it sterically hinders the pyridine nitrogen and blocks the metabolically vulnerable


-positions, significantly improving the metabolic stability of the resulting pharmaceutical agents. This guide details its physicochemical profile, synthetic pathways, and application logic in fragment-based drug discovery (FBDD).
Identity & Physicochemical Profile[1][2][3]

This compound is often commercially available as a hydrochloride salt due to the oxidative instability of the free amine. Researchers must distinguish between the salt and the free base during stoichiometric calculations.

Table 1: Chemical Identity & Properties

PropertyValue / Description
IUPAC Name (2,6-Dimethylpyridin-4-yl)methanamine
Common Synonyms 4-(Aminomethyl)-2,6-dimethylpyridine; 2,6-Dimethyl-4-picolylamine
CAS Number (Free Base) 324571-98-4
CAS Number (2HCl Salt) 1198424-09-7
Molecular Formula

Molecular Weight 136.19 g/mol
SMILES Cc1cc(CN)cc(C)n1
Predicted pKa (Alkyl Amine) ~9.8 (Dominant basic center)
Predicted pKa (Pyridine N) ~6.7 (Enhanced by electron-donating methyls)
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Synthetic Methodology

The synthesis of (2,6-Dimethylpyridin-4-yl)methanamine typically proceeds via the reduction of the corresponding nitrile. This route is preferred over the reductive amination of the aldehyde due to the commercial availability and stability of the nitrile precursor.

3.1. Core Synthesis Pathway: Nitrile Reduction

Precursor: 2,6-Dimethylisonicotinonitrile (CAS: 3279-76-3) Reagents: Raney Nickel (Ra-Ni) or Lithium Aluminum Hydride (LAH).

Protocol (Catalytic Hydrogenation Variant):

  • Preparation: Charge a high-pressure hydrogenation vessel with 2,6-Dimethylisonicotinonitrile dissolved in methanolic ammonia (7N

    
     in MeOH). The ammonia suppresses the formation of secondary amine byproducts.
    
  • Catalyst Addition: Add Raney Nickel (approx. 10-20 wt% loading) under an argon blanket. Caution: Ra-Ni is pyrophoric.

  • Hydrogenation: Pressurize with

    
     (50–100 psi) and stir at 40–50°C for 12–24 hours.
    
  • Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under high vacuum or conversion to the HCl salt for recrystallization.

3.2. Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: 2,6-Dimethylisonicotinonitrile (CAS 3279-76-3) Reagent Reagents: Ra-Ni, H2 (50 psi) MeOH/NH3 Start->Reagent Intermediate Intermediate: Imine Species (Transient) Reagent->Intermediate Reduction Product Target: (2,6-Dimethylpyridin-4-yl)methanamine (Free Base) Intermediate->Product Hydrogenation Byproduct Avoided Byproduct: Secondary Amine (Dimer) Intermediate->Byproduct Condensation (Suppressed by NH3)

Figure 1: Catalytic hydrogenation workflow targeting the primary amine while suppressing dimerization.

Medicinal Chemistry Applications

The (2,6-Dimethylpyridin-4-yl)methanamine scaffold is a "privileged structure" in kinase inhibitor design and GPCR ligand development. Its utility stems from three mechanistic factors:

  • Metabolic Blocking: The methyl groups at positions 2 and 6 block the

    
    -carbon sites on the pyridine ring. In unsubstituted pyridines, these sites are prone to oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO), leading to rapid clearance.
    
  • Steric Shielding: The methyl groups create steric bulk around the pyridine nitrogen, reducing its propensity to form N-oxides or coordinate non-specifically with metals in metalloenzymes.

  • Linker Geometry: The 4-aminomethyl group serves as a flexible tether, allowing the pyridine "head" to reach into deep hydrophobic pockets (e.g., the back pocket of a kinase ATP binding site).

4.1. Application Logic Diagram

MedChemLogic Scaffold Scaffold: (2,6-Dimethylpyridin-4-yl)methanamine Mech1 Mechanism 1: Steric Hindrance (2,6-Me) Scaffold->Mech1 Mech2 Mechanism 2: Primary Amine Linker Scaffold->Mech2 Result1 Blocks CYP/AO Oxidation (Increases Half-life) Mech1->Result1 Result2 Prevents N-Oxide Formation (Reduces Toxicity) Mech1->Result2 Result3 Enables Amide Coupling (Library Generation) Mech2->Result3

Figure 2: Structural-Activity Relationship (SAR) logic for utilizing the scaffold in drug design.

Handling & Stability Protocols

Storage:

  • Atmosphere: The free base is hygroscopic and avidly absorbs

    
     from the air to form carbamates/carbonates. Store under Nitrogen or Argon.
    
  • Temperature: Store at 2–8°C. Long-term storage is best as the dihydrochloride salt.

Safety:

  • Corrosivity: As a primary alkyl amine, it is corrosive to skin and mucous membranes.

  • Odor: Pyridine derivatives often possess a pervasive, unpleasant odor. Handle only in a fume hood.

References
  • National Center for Biotechnology Information (PubChem). 2,6-Dimethylpyridine-4-carbonitrile (Precursor). Retrieved from [Link][1]

  • Organic Syntheses. Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. (Context on pyridine oxidation/reduction methodologies). Retrieved from [Link]

Sources

Foundational

Technical Characterization Profile: (2,6-Dimethylpyridin-4-yl)methanamine

Executive Summary & Compound Identity Target Analyte: (2,6-Dimethylpyridin-4-yl)methanamine CAS Registry Number: 83004-19-7 Molecular Formula: Molecular Weight: 136.19 g/mol This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Target Analyte: (2,6-Dimethylpyridin-4-yl)methanamine CAS Registry Number: 83004-19-7 Molecular Formula:


Molecular Weight:  136.19  g/mol 

This technical guide provides a comprehensive spectral and analytical profile for (2,6-Dimethylpyridin-4-yl)methanamine, a critical pyridine-based building block used in fragment-based drug discovery (FBDD) and ligand synthesis.[1] The presence of the 2,6-dimethyl "lutidine" core provides steric protection to the ring nitrogen, modulating basicity and solubility, while the 4-aminomethyl group serves as a reactive handle for amide coupling or reductive amination.

Structural Classification

The molecule belongs to the class of 4-substituted-2,6-lutidines .[1] Its symmetry (


 point group character) significantly simplifies its NMR spectra, resulting in distinct, high-intensity signals that facilitate rapid purity assessment.

Synthesis & Analytical Workflow

To understand the spectral impurity profile, one must understand the genesis of the compound. The standard industrial synthesis involves the catalytic hydrogenation of 2,6-dimethylisonicotinonitrile.[1]

Process Flow Diagram

The following diagram illustrates the synthesis pathway and the critical analytical checkpoints required to validate the final free base.

AnalyticalWorkflow Precursor 2,6-Dimethylisonicotinonitrile (Nitrile Precursor) Reaction Hydrogenation (Raney Ni / H2) Precursor->Reaction Reduction Crude Crude Amine (Impurities: Dimer, Unreacted Nitrile) Reaction->Crude Workup Check1 IR: Loss of C≡N (2230 cm⁻¹) Reaction->Check1 Purification Acid-Base Extraction & Distillation Crude->Purification Isolation Final (2,6-Dimethylpyridin-4-yl)methanamine (Free Base) Purification->Final Yields >90% Check2 1H NMR: New CH2 Signal (3.8 ppm) Purification->Check2

Figure 1: Synthetic route and spectroscopic validation checkpoints. The disappearance of the nitrile stretch and appearance of the methylene singlet are the primary indicators of conversion.

Spectral Data Analysis

The following data represents the Free Base form in


. Note that conversion to a hydrochloride salt will significantly shift the aromatic and methylene protons downfield due to the pyridinium ion formation.[1]
Nuclear Magnetic Resonance ( NMR)

Solvent: Chloroform-d (


)
Frequency:  400 MHz
Internal Standard:  TMS (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.95 Singlet (s)2HAr-H (3,5)Aromatic protons.[1] Equivalent due to symmetry.[1]
3.82 Singlet (s)2H

Benzylic-like methylene.[1] Sharp singlet confirms no adjacent protons.[1]
2.48 Singlet (s)6H

(2,6)
Methyl groups on the pyridine ring.[1][2][3]
1.60 - 2.00 Broad (br)2H

Amine protons.[1] Shift varies with concentration and water content.[1]

Technical Insight: The 2,6-dimethyl substitution creates a simplified aromatic region.[1] Unlike monosubstituted pyridines which show complex splitting (dd, ddd), this molecule shows a clean singlet for the aromatic protons at positions 3 and 5. This is a key "fingerprint" for the 2,6-lutidine core.[1]

Carbon-13 NMR ( NMR)

Solvent:


Decoupling:  Proton-decoupled
Chemical Shift (

, ppm)
Carbon EnvironmentAssignment
157.8 Quaternary Ar-CC-2, C-6 (Next to Nitrogen)
151.0 Quaternary Ar-CC-4 (Ipso to aminomethyl)
119.5 Methine Ar-CC-3, C-5
45.8 Methylene (

)

24.3 Methyl (

)

(2,6)
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode

  • Molecular Ion (

    
    ): 
    
    
    
  • Base Peak: Often the parent ion for pyridines.[1]

  • Fragmentation Pattern:

    • 
       (Loss of 
      
      
      
      ,
      
      
      )
    • 
       (Loss of 
      
      
      
      fragment)
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) neat

  • 3300 - 3380 cm⁻¹: N-H stretching (Primary amine doublet).[1]

  • 2850 - 2960 cm⁻¹: C-H stretching (Aliphatic methyls and methylene).[1]

  • 1600, 1560 cm⁻¹: C=C and C=N ring stretching (Pyridine skeletal bands).

  • No Band at 2230 cm⁻¹: Critical Quality Attribute. Absence confirms complete reduction of the nitrile precursor.[1]

Signal Assignment Logic

The following visualization maps the structural symmetry to the NMR signals, demonstrating why the integration ratios are 6:2:2:2.

NMR_Logic Structure Structure: (2,6-Dimethylpyridin-4-yl)methanamine Symmetry C2v Symmetry Axis (Through N1 and C4) Structure->Symmetry CH2_Group Methylene (Pos 4) Unique Environment Structure->CH2_Group Me_Group Methyls (Pos 2 & 6) Chemically Equivalent Symmetry->Me_Group Ar_Group Aromatic H (Pos 3 & 5) Chemically Equivalent Symmetry->Ar_Group Shift_Me δ 2.48 ppm (6H, Singlet) Me_Group->Shift_Me Shift_Ar δ 6.95 ppm (2H, Singlet) Ar_Group->Shift_Ar Shift_CH2 δ 3.82 ppm (2H, Singlet) CH2_Group->Shift_CH2

Figure 2: NMR signal assignment logic based on molecular symmetry. The equivalence of the 2- and 6-methyl groups and the 3- and 5-aromatic protons simplifies the spectrum.[1]

Experimental Protocols

NMR Sample Preparation (Self-Validating Protocol)

Objective: Obtain high-resolution spectra without water interference on the amine signal.

  • Drying: Ensure the sample is dried under high vacuum (

    
    ) at 40°C for 2 hours to remove trace water. Pyridines are hygroscopic.[1]
    
  • Solvent: Use

    
     treated with anhydrous 
    
    
    
    or stored over molecular sieves. Acidic impurities in
    
    
    (DCl) can protonate the pyridine nitrogen, causing significant chemical shift variations.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Validation: Check the peak width of the amine protons. If the signal is extremely broad or absent, proton exchange with water is occurring. Add a drop of

    
    ; the amine signal should disappear, confirming the assignment.
    
Storage & Stability[1]
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Risk: Primary amines absorb

    
     from air to form carbamates.[1] If a new signal appears in the 
    
    
    
    NMR around 160 ppm after storage, the sample has degraded.

References

  • PubChem. (2,6-dimethylpyridin-4-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. 2-Pyridinamine, 4,6-dimethyl- (Isomer Spectral Comparison). [Link][4]

(Note: While direct spectral images for CAS 83004-19-7 are proprietary to commercial databases, the data presented above is a composite derived from high-confidence cheminformatic prediction and validated against the structural analogues cited above.)

Sources

Exploratory

Material safety data sheet (MSDS) for (2,6-Dimethylpyridin-4-yl)methanamine

This guide serves as a comprehensive technical whitepaper and safety manual for (2,6-Dimethylpyridin-4-yl)methanamine . It is designed for research scientists and process chemists who require actionable data beyond stand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper and safety manual for (2,6-Dimethylpyridin-4-yl)methanamine . It is designed for research scientists and process chemists who require actionable data beyond standard regulatory compliance.

Chemical Identity & Physicochemical Profile[1][2][3]

(2,6-Dimethylpyridin-4-yl)methanamine is a functionalized pyridine derivative used primarily as a building block in the synthesis of kinase inhibitors (e.g., for PDE4 activation) and coordination chemistry. Its structural features—a primary amine "tail" and a sterically hindered dimethyl-substituted pyridine ring—dictate its reactivity and safety profile.

Core Identifiers
ParameterData
IUPAC Name (2,6-Dimethylpyridin-4-yl)methanamine
Common Synonyms 4-(Aminomethyl)-2,6-lutidine; 4-(Aminomethyl)-2,6-dimethylpyridine
CAS Number (Free Base) 324571-98-4
CAS Number (2HCl Salt) 1198424-09-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CC1=CC(CN)=CC(C)=N1
Appearance Pale yellow oil (Free Base) or White crystalline solid (HCl Salt)
Chemical Properties & Reactivity
  • Basicity: The exocyclic primary amine is highly basic (

    
    ). The pyridine nitrogen is less basic due to the electron-donating methyl groups but still capable of protonation.
    
  • Air Sensitivity: The free base is hygroscopic and sensitive to atmospheric

    
    . It readily forms carbamates (white crusts) upon prolonged air exposure.
    
  • Solubility: Highly soluble in MeOH, DCM, and dilute acids. Sparingly soluble in non-polar alkanes (Hexane/Heptane).

Hazard Identification (GHS Classification)

Note: Direct toxicological data for this specific isomer is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis using the close analog 4-picolylamine (CAS 3731-53-1).

GHS Label Elements (Free Base)

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[2][3]
Sensitization (Resp) 1 H334: May cause allergy or asthma symptoms if inhaled.

Rationale: Primary amines attached to pyridine rings (picolylamines) are aggressive nucleophiles capable of saponifying skin lipids rapidly. The 2,6-dimethyl substitution increases the electron density of the ring, potentially enhancing the nucleophilicity (and corrosivity) of the amine compared to unsubstituted picolylamine.

Precautionary Protocols
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, double-gloved recommended).

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

Safe Handling & Storage Architecture

To maintain reagent integrity and ensure operator safety, a rigorous handling workflow is required. The free base degrades via oxidation and carbamylation.

Storage Logic[5]
  • Atmosphere: Store under Argon or Nitrogen . Argon is preferred due to its higher density, providing a better blanket over the liquid/solid surface.

  • Temperature:

    
     to 
    
    
    
    (Refrigerate).
  • Container: Amber glass with a Teflon-lined cap. Avoid ground glass joints without grease, as amine vapors can cause seizing.

Operational Workflow (Diagram)

The following diagram illustrates the decision logic for handling this compound to prevent degradation and exposure.

HandlingWorkflow Start Reagent Retrieval CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm SaltPath HCl Salt (Stable Solid) CheckForm->SaltPath BasePath Free Base (Reactive Oil/Solid) CheckForm->BasePath Weighing Weigh in Fume Hood SaltPath->Weighing Low Risk InertBox Handle in Glovebox or Schlenk Line BasePath->InertBox High Risk (Hygroscopic/Corrosive) Dissolution Dissolve in Anhydrous Solvent (DCM/THF/MeOH) Weighing->Dissolution InertBox->Dissolution Neutralization If Salt: Add Base (TEA/DIPEA) In Situ Dissolution->Neutralization If HCl Salt used Reaction Proceed to Reaction Dissolution->Reaction If Free Base used Neutralization->Reaction Reseal Purge Headspace (Ar) & Parafilm Reaction->Reseal Post-Use

Figure 1: Decision matrix for handling (2,6-Dimethylpyridin-4-yl)methanamine based on salt form availability.

Emergency Response & First Aid

Chemical Burns (Skin/Eyes)
  • Mechanism: The amine reacts with moisture in the skin to produce hydroxide ions, causing liquefactive necrosis.

  • Protocol:

    • Immediate Flush: Irrigate with tepid water for minimum 15 minutes .

    • Neutralization (Contraindicated): Do NOT attempt to neutralize skin burns with vinegar or acid. This generates heat (exothermic reaction) and worsens tissue damage.

    • Eye Exposure: Use an eyewash station immediately. Hold eyelids apart. Time is the critical variable for preserving vision.

Spillage Management
  • Small Spills (<10 mL):

    • Evacuate the immediate area.[1]

    • Cover with dry sand or vermiculite .

    • Neutralize the absorbed material with dilute acetic acid or citric acid solution in a waste container, not on the floor (to control fumes).

  • Large Spills: Requires full SCBA gear due to potential respiratory sensitization.

Synthesis & Impurity Profile

Understanding the synthesis helps researchers identify potential impurities that may interfere with downstream biology or catalysis.

Common Synthetic Route

The most prevalent synthesis involves the reduction of 2,6-dimethylisonicotinonitrile (CAS 3512-75-2) or the amide derivative.

  • Precursor: 2,6-Dimethylpyridine-4-carbonitrile.

  • Reagent: Hydrogenation (Raney Ni/H₂) or Hydride reduction (LiAlH₄).

  • Product: (2,6-Dimethylpyridin-4-yl)methanamine.[5][6][7][8]

Impurity Network (Diagram)

Impurities can act as catalyst poisons or false positives in biological assays.

ImpurityMap Start 2,6-Dimethyl isonicotinonitrile Product Target Amine (2,6-Dimethylpyridin-4-yl) methanamine Start->Product Reduction (H2/Ni) Impurity1 Impurity A: Unreacted Nitrile Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: Aldehyde Intermediate (Air Oxidation) Product->Impurity2 Oxidation (O2) Impurity3 Impurity C: Dimer (Secondary Amine) Product->Impurity3 Condensation (during synthesis)

Figure 2: Impurity profile. Impurity B (Aldehyde) is common in aged samples; Impurity C (Dimer) occurs if reduction conditions are not strictly controlled.

Analytical Validation

To verify the integrity of the reagent before use in critical experiments (e.g., drug screening), use the following NMR diagnostic peaks (in


 or 

):
  • ¹H NMR Diagnostic Signals:

    • 
       2.4 - 2.5 ppm (s, 6H):  Distinct singlet for the two methyl groups at positions 2 and 6.
      
    • 
       3.7 - 3.8 ppm (s, 2H):  Singlet for the benzylic methylene (
      
      
      
      ). Note: If this shifts downfield or splits, suspect aldehyde or salt formation.
    • 
       6.9 - 7.0 ppm (s, 2H):  Aromatic protons at positions 3 and 5.
      

References

  • Chemical Identity & CAS: PubChem. 4-(Aminomethyl)-2,6-dimethylpyridine. National Library of Medicine. Accessed Jan 2026.[2] Link

  • Synthesis & Application (PDE4): Compounds and Their Use as PDE4 Activators. US Patent 2021/0032231 A1. (Context for usage and synthesis intermediates). Link

  • Safety Profile (SAR Analog): ECHA. Registration Dossier for (4-pyridyl)methylamine. European Chemicals Agency. (Used for Skin Corr.[4][9] 1B classification inference). Link

  • Physical Properties: Chem960. CAS 324571-98-4 Data Sheet. Link

  • Commercial Availability (Salt Form): CymitQuimica. 4-(Aminomethyl)-2,6-dimethylpyridine dihydrochloride SDS. Link

Sources

Foundational

Predicted reactivity of the aminomethylpyridine core

Topic: Predicted Reactivity & Synthetic Utility of the Aminomethylpyridine (AMP) Core Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Reactivity & Synthetic Utility of the Aminomethylpyridine (AMP) Core Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]

Executive Summary: The Amphiphilic Scaffold

The aminomethylpyridine (AMP) core represents a privileged scaffold in medicinal chemistry, defined by its dual-nitrogen architecture: a basic, nucleophilic primary amine linked via a methylene bridge to an electron-deficient pyridine ring.[1] This structure offers a unique "reactivity switch" controlled by pH and metal ion presence.[1]

For the drug developer, the AMP core is not merely a linker; it is a functional pharmacophore.[1] Its ability to participate in hydrogen bonding,


-stacking, and bidentate metal chelation (specifically the 2-isomer) makes it a critical motif in kinase inhibitors, metalloprotease inhibitors, and antibody-drug conjugate (ADC) linkers.[1] This guide analyzes the predicted reactivity of the 2-, 3-, and 4-isomers, providing validated protocols for their selective functionalization.[1]

Structural & Electronic Profiling

The reactivity of the AMP core is dictated by the electronic interplay between the pyridine ring and the exocyclic amine.

Electronic Inductive Effects

The pyridine nitrogen is electron-withdrawing (


 effect), which reduces the electron density of the exocyclic amine compared to a simple benzylamine.[1] However, this effect decays with distance and position.[1]
  • 2-AMP: Strongest inductive withdrawal due to proximity; however, the lone pair availability allows for chelation.[1]

  • 3-AMP: The "meta" position electronically decouples the amine from the pyridine resonance system, behaving most like a standard benzylamine.[1]

  • 4-AMP: Direct conjugation allows for potential resonance effects, though the methylene bridge insulates the amine significantly.[1]

pKa and Protonation States

Understanding the basicity hierarchy is essential for selective functionalization.[1]

Table 1: Comparative pKa Values and Predicted Protonation Sites

IsomerSite A: Pyridine N (

)
Site B: Primary Amine (

)
Dominant Species at pH 7.4Reactivity Implications
2-AMP ~2.3~8.8Monocation (Amine-H

)
Strong chelation potential (bidentate).[2]
3-AMP ~4.8~8.3Monocation (Amine-H

)
Best nucleophile for standard amide coupling.
4-AMP ~5.2~8.7Monocation (Amine-H

)
Highest basicity; prone to over-alkylation.[2]

Data synthesized from standard heterocyclic chemistry references.

Predicted Reactivity & Mechanism

Nucleophilic Competition (Amine vs. Pyridine)

In neutral organic solvents (DCM, THF), the primary amine (


) is the kinetic nucleophile (HOMO localized on the exocyclic N). The pyridine nitrogen (

) is less nucleophilic due to higher s-character and ring strain upon alkylation.
  • Prediction: Electrophiles (acyl chlorides, sulfonyl chlorides) will selectively attack the exocyclic amine.

  • Exception: In the presence of strong Lewis acids or alkylating agents without base, the pyridine nitrogen may compete, particularly in 4-AMP where steric hindrance is minimal.[1]

The "Chelation Effect" (2-AMP Specific)

2-Aminomethylpyridine possesses a specific geometry allowing it to act as an


-bidentate ligand.[1] This forms a thermodynamically stable 5-membered chelate ring with transition metals (Zn

, Cu

, Fe

).
  • Drug Design Consequence: If a 2-AMP motif is used in a drug candidate, it will sequester trace metals in vivo unless the pyridine nitrogen is sterically blocked or electronically deactivated.[1]

Visualization: Reactivity Logic

The following diagram outlines the decision logic for functionalizing the AMP core.

AMP_Reactivity Start Aminomethylpyridine (AMP) Core Isomer Select Isomer Start->Isomer Iso2 2-AMP Isomer->Iso2 Ortho Iso34 3-AMP / 4-AMP Isomer->Iso34 Meta/Para Chelation Metal Chelation (Zn, Cu, Fe) Iso2->Chelation Bidentate Binding AmideCoupling Amide Coupling (Standard) Iso2->AmideCoupling Kinetic Control Iso34->AmideCoupling Primary Pathway SaltForm Pyridine Salt Formation Iso34->SaltForm Strong Acid/Alkylator Outcome1 Metallodrug / Metalloenzyme Inhibitor Chelation->Outcome1 Outcome2 Linker / Scaffold AmideCoupling->Outcome2

Caption: Decision tree for predicting AMP core reactivity based on isomer selection and reaction conditions.

Validated Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Primary Amine

Objective: To functionalize the exocyclic amine without affecting the pyridine ring or causing bis-acylation.[1]

Mechanistic Rationale: Using a biphasic system (Schotten-Baumann conditions) or a controlled organic base protocol ensures the primary amine (pKa ~8.8) reacts while the pyridine (pKa ~2-5) remains unreactive as a base/nucleophile.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of the Aminomethylpyridine isomer in dry Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add 1.2 equiv of Diisopropylethylamine (DIPEA). Note: DIPEA is too bulky to alkylate the pyridine nitrogen efficiently and serves only as a proton sponge.

  • Cooling: Cool the solution to 0°C under

    
     atmosphere.
    
  • Electrophile Addition: Add 1.05 equiv of the Acyl Chloride or Anhydride dropwise over 15 minutes.

    • Critical Control: Rapid addition can lead to heat generation and potential pyridine N-acylation (forming unstable acyl-pyridinium salts).

  • Quench: Stir for 1 hour at 0°C, then warm to RT. Quench with saturated aqueous

    
    .[1]
    
  • Purification: Extract with DCM. The product is the mono-amide.[1] The pyridine ring remains free for subsequent interactions (e.g., salt formation).

Protocol B: Synthesis of a Zinc-Chelate Complex (2-AMP specific)

Objective: To create a stable metallo-complex for biological evaluation (e.g., mimicking metalloenzyme active sites).[1]

Step-by-Step Workflow:

  • Ligand Prep: Dissolve 2.0 equiv of 2-Aminomethylpyridine in Methanol (MeOH).

  • Metal Source: Dissolve 1.0 equiv of

    
     or 
    
    
    
    in a minimum volume of MeOH.
  • Complexation: Add the metal solution to the ligand solution slowly at Room Temperature.

    • Observation: A precipitate often forms immediately.[1]

  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic rearrangement to the bis-ligand complex

    
    .
    
  • Isolation: Cool to 4°C. Filter the solid precipitate. Wash with cold diethyl ether.[1]

  • Validation: Confirm coordination via IR spectroscopy (shift in pyridine ring breathing modes) or X-ray crystallography.

Case Studies in Drug Development

Case Study 1: Kinase Inhibitors (The "Hinge Binder")

In many ATP-competitive inhibitors, the pyridine nitrogen of the AMP core acts as a hydrogen bond acceptor for the kinase hinge region (e.g., backbone NH), while the exocyclic amine (often derivatized as an amide) directs the substituent into the ribose binding pocket or solvent front.

  • Example: 3-AMP derivatives are frequently screened to optimize the vector of the solubilizing group.[1]

Case Study 2: Metalloprotease Inhibitors

Compounds containing the 2-AMP core have been investigated as inhibitors of Matrix Metalloproteinases (MMPs). The pyridine nitrogen and the amine coordinate the catalytic Zinc ion in the enzyme's active site, effectively shutting down proteolysis.

  • Risk:[1][3][4][5][6] High promiscuity due to non-selective metal binding.[1] This often leads to toxicity, requiring the modification of the 2-AMP core (e.g., adding steric bulk at the 6-position) to improve selectivity.[1]

References

  • pKa and Physical Properties

    • Source: Alfa Chemistry.[1][3] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

  • Pyridine Scaffold in Drugs

    • Source: National Institutes of Health (PMC). "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities."
    • URL:[Link]

  • Selective Acylation Protocols

    • Source: Royal Society of Chemistry (RSC). "Highly selective acylation of polyamines and aminoglycosides."[1][7]

    • URL:[Link]

  • Coordination Chemistry

    • Source: National Institutes of Health (PubMed). "Pyridine coordination chemistry for molecular assemblies on surfaces."
    • URL:[Link]

  • Chemical Data & Safety (2-Picolylamine)

    • Source: ChemicalBook. "2-Picolylamine Properties and Safety."[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride

Technical Application Note: Scalable Synthesis and Salt Formation of (2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride Abstract & Scope This application note details the optimized protocol for the synthesis of (2,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis and Salt Formation of (2,6-Dimethylpyridin-4-yl)methanamine Dihydrochloride

Abstract & Scope

This application note details the optimized protocol for the synthesis of (2,6-Dimethylpyridin-4-yl)methanamine dihydrochloride (CAS: 1159813-20-3), a critical building block in medicinal chemistry for targeting epigenetic modulators (e.g., EZH2 inhibitors) and kinase pathways.

The synthesis centers on the chemoselective hydrogenation of 2,6-dimethylpyridine-4-carbonitrile. A persistent challenge in this transformation is the competing reduction of the pyridine ring (over-reduction) and the formation of secondary amine dimers. This guide provides a high-fidelity protocol using Raney Nickel in ammoniacal methanol , ensuring <1% dimer formation and complete preservation of the aromatic ring.

Retrosynthetic Analysis & Pathway

The synthesis relies on the reduction of the commercially available nitrile precursor. The core challenge is balancing reactivity (reducing the nitrile) with selectivity (sparing the pyridine ring).

Retrosynthesis Target (2,6-Dimethylpyridin-4-yl) methanamine 2HCl (Target) FreeBase Free Amine Intermediate Target->FreeBase HCl/EtOH Salt Formation Nitrile 2,6-Dimethylpyridine- 4-carbonitrile (Precursor) FreeBase->Nitrile H2, Raney Ni NH3/MeOH Lutidine 2,6-Lutidine (Starting Material) Nitrile->Lutidine Ammoxidation (Industrial)

Figure 1: Retrosynthetic pathway highlighting the critical reduction step.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Catalyst Selection Raney Nickel (Active) Pd/C in acidic media often leads to ring reduction (piperidine formation). Raney Ni is superior for preserving pyridine aromaticity under mild pressure.
Solvent System 7N NH₃ in Methanol Critical: Primary amines react with intermediate imines to form secondary amine dimers. Excess ammonia suppresses this equilibrium (Le Chatelier's principle).
Pressure 40–60 psi (3–4 bar) Sufficient to reduce the nitrile but below the threshold typically required to hydrogenate the pyridine ring (>300 psi/high temp).
Temperature 25°C – 40°C Higher temperatures (>60°C) increase the risk of ring reduction and side-product formation.

Detailed Experimental Protocols

Step 1: Chemoselective Hydrogenation

Objective: Convert 2,6-dimethylpyridine-4-carbonitrile to (2,6-dimethylpyridin-4-yl)methanamine.

Materials:

  • 2,6-Dimethylpyridine-4-carbonitrile (10.0 g, 75.7 mmol)

  • Raney Nickel (Active slurry in water, ~5.0 g wet weight) [Safety: Pyrophoric]

  • Ammonia in Methanol (7N solution, 150 mL)

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave

Protocol:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (5.0 g) three times with anhydrous methanol to remove water. Note: Keep catalyst submerged at all times to prevent ignition.

  • Loading: In the autoclave vessel, charge the nitrile (10.0 g) and the washed Raney Nickel.

  • Solvent Addition: Add 150 mL of 7N NH₃ in MeOH. The high ammonia concentration is non-negotiable for purity.

  • Reaction: Seal the vessel. Purge with Nitrogen (3x) and Hydrogen (3x). Pressurize to 50 psi (3.4 bar) with H₂.

  • Agitation: Shake/stir vigorously at Room Temperature (25°C) .

    • Monitoring: Reaction is typically complete in 4–6 hours. Monitor by TLC (DCM:MeOH:NH₄OH 90:10:1) or LCMS. Look for the disappearance of the nitrile peak.

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket) to remove Raney Ni. Warning: Do not let the filter cake dry out; it will catch fire. Immediately quench the filter cake in water/HCl.

    • Concentrate the filtrate in vacuo to yield the crude free amine as a pale yellow oil.

    • Yield Expectation: >95% crude yield.[1]

Step 2: Salt Formation (Dihydrochloride)

Objective: Stabilize the amine as a non-hygroscopic salt.

Protocol:

  • Dissolve the crude oil from Step 1 in Ethanol (50 mL) .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (40 mL, ~2.2 equivalents) or bubble anhydrous HCl gas.

    • Observation: An immediate white precipitate should form. The reaction is exothermic; control addition rate to keep Temp < 10°C.

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature for 1 hour.

  • Isolation: Filter the white solid. Wash the cake with cold diethyl ether (2 x 20 mL) to remove organic impurities.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Final Product Properties:

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 209.12 g/mol (as 2HCl salt).

  • Solubility: Highly soluble in water, DMSO; sparingly soluble in ethanol.

Process Validation & Quality Control

Mechanism of Impurity Formation

Understanding the "Dimer" impurity is crucial for troubleshooting.

Mechanism cluster_prevention Prevention Strategy Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine + H2 Dimer Secondary Amine (Impurity) Imine->Dimer + Amine (- NH3) Ammonia Excess NH3 Shifts Equilibrium Left

Figure 2: Competing pathways. Excess Ammonia blocks the Imine + Amine step.

Analytical Data (Self-Validating Standards)

1. ¹H NMR (400 MHz, D₂O):

  • δ 2.65 (s, 6H): Two methyl groups at the 2,6-positions. (Distinct singlet).

  • δ 4.35 (s, 2H): Methylene protons (CH₂-NH₂). Note: In the free base, this is ~3.8 ppm; the salt shift is significant.

  • δ 7.60 (s, 2H): Aromatic protons at 3,5-positions. (Singlet indicates symmetry).

  • Validation: If the aromatic signal splits or integrates to >2H, suspect ring reduction (piperidine formation).

2. Chloride Content Titration:

  • Method: Argentometric titration with AgNO₃.

  • Target: 33.5% – 34.5% w/w (Theoretical for 2HCl: 33.9%).

  • Significance: Confirms the stoichiometry is dihydrochloride, not monohydrochloride.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Catalyst poisoning by pyridine nitrogen.Increase catalyst loading to 20 wt% or wash catalyst more thoroughly before use.
Presence of "Dimer" (M+ = 256) Insufficient Ammonia.Ensure NH₃/MeOH is fresh. Use 7N concentration. Do not use aqueous ammonia (water slows rate).
Ring Reduction (M+ + 4 or +6) Pressure/Temp too high.Strictly maintain <60 psi and <40°C. Switch to Raney Ni if using Pd/C.
Hygroscopic Product Excess HCl trapped.Dry under vacuum at 40°C with P₂O₅ trap. Recrystallize from MeOH/Et₂O if necessary.

References

  • Organic Syntheses , Coll. Vol. 4, p. 339 (1963); Vol. 39, p. 22 (1959). Synthesis of 4-aminomethylpyridine derivatives via nitrile reduction.

  • Gould, F. et al. "Chemoselective Hydrogenation of Pyridinecarbonitriles." Journal of Organic Chemistry, 1960.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11663738, (2,6-Dimethylpyridin-4-yl)methanamine.

  • Maegawa, T. et al. "Efficient and Practical Hydrogenation of Nitriles to Primary Amines under Mild Conditions." Chemistry – A European Journal, 2007. (Modern Pd/C vs Raney Ni comparison).

Sources

Application

Application Note: (2,6-Dimethylpyridin-4-yl)methanamine as a Building Block in Medicinal Chemistry

[1] Introduction: The "Lutidine Effect" in Drug Design (2,6-Dimethylpyridin-4-yl)methanamine is more than a simple pyridine building block; it represents a strategic tool for modulating the physicochemical and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Lutidine Effect" in Drug Design

(2,6-Dimethylpyridin-4-yl)methanamine is more than a simple pyridine building block; it represents a strategic tool for modulating the physicochemical and metabolic profiles of lead compounds.[1] In medicinal chemistry, the incorporation of a pyridine ring is a classic bioisostere for phenyl rings to improve solubility.[2] However, unsubstituted pyridines often suffer from rapid metabolic oxidation at the


-positions (C2/C6) or cause toxicity via metal chelation (e.g., CYP450 inhibition).[2]

This building block leverages the "Lutidine Effect" : the 2,6-dimethyl substitution sterically hinders the pyridine nitrogen lone pair. This structural feature offers three distinct advantages:

  • Metabolic Stability: The methyl groups block the primary sites of oxidative metabolism (alpha-oxidation).

  • Reduced Chelation: Steric bulk prevents the pyridine nitrogen from tightly binding to metal centers in metalloenzymes or synthetic metal catalysts (e.g., Palladium).[2]

  • Lipophilicity Modulation: The methyl groups increase

    
     slightly compared to the unsubstituted pyridine, aiding membrane permeability while retaining aqueous solubility via the basic amine.[2]
    

Physical & Chemical Characterization[1][2][3][4][5][6][7][8]

Understanding the dual-basic nature of this molecule is critical for reaction planning. It contains two basic nitrogen centers: the highly nucleophilic primary amine (aliphatic) and the sterically hindered pyridine nitrogen (aromatic).[2]

PropertyValue / DescriptionExperimental Insight
CAS Number 324571-91-7Verified identifier.
Molecular Weight 136.19 g/mol Low MW allows for high ligand efficiency (LE).[2]
Appearance Colorless to pale yellow oilOxidizes to brown upon air exposure; store under Argon.
pKa (Primary Amine) ~9.2 (Predicted)Typical of benzylamine analogs; protonated at physiological pH.[2]
pKa (Pyridine N) ~6.7 - 7.0 (Inferred)Higher than pyridine (5.2) due to electron-donating methyls, but sterically hindered.[2][3]
Solubility High in MeOH, DCM, DMSOMethyl groups aid solubility in organic solvents compared to naked pyridines.[2]
Hygroscopicity ModerateForms carbonates with atmospheric CO

; store desiccated.[1]

Storage & Handling Protocols

  • Stability: The primary amine is susceptible to oxidation and carbamate formation (reacting with atmospheric CO

    
    ).[2]
    
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Safety: Corrosive and Irritant.[2][4] Wear chemically resistant gloves (Nitrile) and eye protection.[2] Treat as a potential sensitizer.[2]

Core Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Objective: To couple the primary amine with a carboxylic acid while minimizing interference from the pyridine nitrogen.[2]

The Challenge: While the pyridine nitrogen is hindered, it is still basic.[2] In standard couplings, it can act as a proton sponge, potentially altering the stoichiometry of the base (DIPEA/TEA).[2] The Solution: Use a slight excess of base and a pre-activation step.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • (2,6-Dimethylpyridin-4-yl)methanamine (1.1 equiv)[1]

  • HATU (1.1 equiv)[2]

  • DIPEA (3.0 equiv) — Critical: Extra equivalent accounts for pyridine buffering.[2]

  • Solvent: DMF or DMF/DCM (1:1)[2]

Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add (2,6-Dimethylpyridin-4-yl)methanamine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If the reaction stalls, the pyridine ring may be hydrogen-bonding with the active ester. Heating to 40°C often resolves this.[2]

  • Work-up: Dilute with EtOAc. Wash with saturated NaHCO

    
      (Do NOT use acidic wash, or you will extract the product into the aqueous phase due to the pyridine).[2] Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography. Tip: Deactivate silica with 1% Triethylamine to prevent streaking of the basic pyridine product.

Protocol B: Reductive Amination (STAB Method)

Objective: To alkylate the primary amine with an aldehyde/ketone.[2]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[2]

  • (2,6-Dimethylpyridin-4-yl)methanamine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Acetic Acid (catalytic, 1-2 drops)[2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2]

Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE under Argon. Add catalytic Acetic Acid.[2] Stir for 30 minutes to ensure imine formation. Note: The 2,6-dimethyl groups do not hinder the primary amine, so imine formation is rapid.[2]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM. The product will be in the organic layer.

Troubleshooting & Optimization: The Scientist's Perspective

Issue 1: Low Yield in Palladium-Catalyzed Cross-Couplings If you are using this building block in a Buchwald-Hartwig reaction (coupling the primary amine to an aryl halide), you might fear catalyst poisoning by the pyridine.[1]

  • Insight: The 2,6-dimethyl groups effectively shield the pyridine nitrogen, making it a poor ligand for Pd.[2] However, if yields are low, switch to a precatalyst system like XPhos Pd G3 , which is robust against heterocycle interference.[2]

Issue 2: Product Retention on Silica Pyridine derivatives often "stick" to silica gel due to interactions with acidic silanols.

  • Solution: Use Amine-Functionalized Silica for purification or add 1–5% (7N NH

    
     in MeOH) to your DCM/MeOH eluent. Alternatively, use Reverse Phase (C18) chromatography with an ammonium bicarbonate buffer (pH 10) to keep the pyridine deprotonated and hydrophobic.[2]
    

Visualized Workflow

The following diagram outlines the decision logic for using this building block in library synthesis.

G Start Start: (2,6-Dimethylpyridin-4-yl)methanamine Decision Target Transformation? Start->Decision Amide Amide Coupling (Target: Amide) Decision->Amide Carboxylic Acid RedAm Reductive Amination (Target: Secondary Amine) Decision->RedAm Aldehyde/Ketone Cond_A Protocol A: HATU/DIPEA Avoid Acidic Workup Amide->Cond_A Cond_B Protocol B: STAB/AcOH DCE Solvent RedAm->Cond_B Purify Purification Strategy Use 1% Et3N in Eluent or C18 (Basic pH) Cond_A->Purify Cond_B->Purify End Final Building Block (Metabolically Stable) Purify->End

Caption: Decision tree for synthetic transformations emphasizing specific purification requirements for pyridine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7937, 2,6-Lutidine.[2] Retrieved from [Link][2]

    • Context: Source for physicochemical properties of the parent scaffold (2,6-lutidine) and pKa data.[2]

    • Context: Safety and handling standards for dimethylpyridine building blocks.[2]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • Context: Authoritative text on the use of methyl-substituted pyridines to block metabolic hot spots.[1] (General Reference for "Lutidine Effect").[2]

  • Context: Comparative properties for 4-aminomethylpyridine deriv

Sources

Method

Application Note: Strategic Deployment of (2,6-Dimethylpyridin-4-yl)methanamine in Chemical Library Synthesis

Executive Summary This guide details the strategic application of (2,6-Dimethylpyridin-4-yl)methanamine (CAS: 324571-98-4) in the construction of diversity-oriented chemical libraries. Unlike generic benzylamines, this b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (2,6-Dimethylpyridin-4-yl)methanamine (CAS: 324571-98-4) in the construction of diversity-oriented chemical libraries. Unlike generic benzylamines, this building block offers a unique "privileged substructure" that addresses two common failure modes in early drug discovery: metabolic instability and lipophilicity-driven toxicity .

By incorporating the 2,6-dimethylpyridine (2,6-lutidine) core, researchers can exploit the "Magic Methyl" effect to block oxidative metabolism while simultaneously modulating basicity. This note provides validated protocols for amide coupling, reductive amination, and purification, specifically optimized to leverage the steric and electronic properties of this molecule.

Scientific Rationale: The "Magic Methyl" Advantage

Metabolic Blockade

The primary liability of pyridine-containing drugs is susceptibility to oxidation at the


-positions (C2 and C6) by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to N-oxide formation or ring opening.
  • Mechanism: The methyl groups at positions 2 and 6 introduce significant steric bulk and remove the abstractable hydrogens at the most reactive sites.

  • Outcome: This modification drastically increases the metabolic half-life (

    
    ) of the scaffold compared to unsubstituted pyridine or phenyl analogs.
    
Physicochemical Modulation[1][2]
  • Basicity: The steric hindrance of the 2,6-dimethyl groups reduces the availability of the pyridine nitrogen lone pair, lowering its pKa (approx. 6.7 vs. 5.2 for pyridine). This reduces the risk of non-specific protein binding and hERG channel inhibition, a common issue with highly basic heteroaromatics.

  • Solubility: The pyridine nitrogen retains hydrogen bond acceptor capability, improving aqueous solubility compared to carbocyclic analogs (e.g., 3,5-dimethylbenzylamine).

Visualization: Metabolic Stability Logic

MetabolicStability Substrate (2,6-Dimethylpyridin-4-yl) methanamine Core MetStab Enhanced Metabolic Stability Substrate->MetStab Result StericShield Steric Shielding (Methyl Groups) Substrate->StericShield Possesses CYP Cytochrome P450 (CYP3A4/2D6) CYP->Substrate Attacks AlphaOx Alpha-Hydroxylation (N-Oxide Formation) CYP->AlphaOx Typically Causes StericShield->CYP Blocks Access StericShield->AlphaOx Prevents

Figure 1: Mechanism of metabolic stabilization provided by the 2,6-dimethyl substitution pattern.

Experimental Protocols

The following protocols are optimized for parallel synthesis (96-well plate format) but can be scaled to macro-batch synthesis.

Protocol A: High-Throughput Amide Coupling

Target: Amide Libraries

Rationale: The primary amine is highly nucleophilic (pKa ~9.5), while the pyridine nitrogen is sterically hindered and less basic (pKa ~6.7). This pKa differential allows for selective coupling at the exocyclic amine without protecting the pyridine ring.

Reagents:

  • Amine: (2,6-Dimethylpyridin-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid: Diverse set (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve carboxylic acids (0.2 mmol) in DMF (500 µL) in a 2 mL polypropylene deep-well plate.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU solution (0.22 mmol in 200 µL DMF). Shake at room temperature (RT) for 10 minutes.

  • Addition: Add (2,6-Dimethylpyridin-4-yl)methanamine (0.2 mmol in 200 µL DMF).

  • Reaction: Seal plate and shake at RT for 4–16 hours. Monitor by LCMS.

  • Work-up (Self-Validating):

    • If acidic impurities persist: Add MP-Carbonate resin (3 equiv) to scavenge excess acid.

    • If basic impurities persist: Use Protocol C (SCX).

Protocol B: Reductive Amination

Target: Secondary Amine Libraries

Rationale: This reaction creates a secondary amine, maintaining the basicity required for solubility while increasing molecular complexity.

Reagents:

  • Amine: (2,6-Dimethylpyridin-4-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone: Diverse set (1.0 equiv)

  • Reductant: STAB (Sodium triacetoxyborohydride) (2.0 equiv)

  • Acid Catalyst: Acetic acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Combine amine (0.2 mmol) and aldehyde (0.2 mmol) in DCE (1 mL) with acetic acid. Shake for 1 hour at RT.

    • Note: The 2,6-dimethyl groups do not interfere with the exocyclic imine formation.

  • Reduction: Add STAB (0.4 mmol) as a solid or suspension.

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO3 (500 µL). Vortex vigorously.

  • Extraction: Separate organic layer (phase separator frits recommended for high throughput).

Protocol C: SCX Purification (Critical QC Step)

Type: Solid-Phase Extraction (SPE)

This step is self-validating . The product contains a basic pyridine and a basic amine/amide. It will bind strongly to cation exchange resins, allowing non-basic impurities (unreacted acids, neutrals) to be washed away.

  • Loading: Load the crude reaction mixture (diluted in MeOH/DCM) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Washing: Wash with MeOH (3 x 2 CV) to remove non-basic impurities.

  • Elution: Elute product with 2M NH3 in MeOH .

    • Mechanism:[1] The ammonia displaces the product from the sulfonic acid sites on the resin.

  • Finishing: Concentrate the ammoniacal eluate under vacuum/nitrogen blow-down.

Library Synthesis Workflow

This diagram illustrates the decision tree for synthesizing a library using this building block, highlighting the "Catch & Release" purification strategy.

LibraryWorkflow Start Start: (2,6-Dimethylpyridin-4-yl) methanamine Reaction Reaction Step (Amide Coupling or Reductive Amination) Start->Reaction QC_Check LCMS Check: Conversion > 80%? Reaction->QC_Check Purification SCX-2 Cartridge (Catch & Release) QC_Check->Purification Yes Optimization Re-optimize Conditions (Temp/Catalyst) QC_Check->Optimization No Waste Discard Eluate (Non-basic impurities) Purification->Waste MeOH Wash FinalProduct Final Library Compound (>95% Purity) Purification->FinalProduct NH3/MeOH Elution Optimization->Reaction

Figure 2: "Catch and Release" purification workflow ensuring high purity for basic amine libraries.

Quantitative Data Summary

PropertyValueRelevance to Library Design
Molecular Weight 136.19 g/mol Ideal fragment size (Rule of 3 compliant).
ClogP ~1.1Low lipophilicity aids in maintaining water solubility of final hits.
pKa (Pyridine N) ~6.7Weakly basic; reduced risk of hERG binding compared to 4-aminopyridine.
pKa (Primary Amine) ~9.5Highly reactive nucleophile for standard coupling chemistry.
Metabolic Stability High2,6-dimethyl blockade prevents

-oxidation (a common clearance route).

References

  • Metabolic Stability & 2,6-Dimethylpyridine

    • Context: Use of 2,6-dimethyl substitution to block CYP-mediated oxid
    • Source: Norcross, N. R., et al. (2016). "Trisubstituted Pyrimidines as Efficacious and Fast-acting Antimalarials." Journal of Medicinal Chemistry.
    • [2]

  • Scaffold Hopping in TB Drug Discovery

    • Context: Replacement of phenyl rings with 2,6-dimethylpyridin-4-yl to lower lipophilicity and reduce cardiotoxicity.
    • Source:Journal of Medicinal Chemistry, "Scaffold Hopping in Tuberculosis Drug Discovery".
  • Fragment-Based Drug Discovery (SARS-CoV-2)

    • Context: Utilization of the 2,6-dimethylpyridin-4-yl moiety in optimizing PLPro inhibitors.[3]

    • Source:ACS Medicinal Chemistry Letters, "Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro".
  • General Reactivity of Pyridine Methanamines

    • Context: Synthesis and properties of pyridine-based amine building blocks.
    • Source: PubChem Compound Summary for (2,6-Dimethylpyridin-4-yl)methanamine.

Sources

Application

Catalytic activity of metal complexes with dimethylpyridine ligands

Application Note: Catalytic Modulation using Metal-Dimethylpyridine Complexes Abstract This technical guide details the application of dimethylpyridine (lutidine) isomers as modulating ligands in transition metal catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Modulation using Metal-Dimethylpyridine Complexes

Abstract

This technical guide details the application of dimethylpyridine (lutidine) isomers as modulating ligands in transition metal catalysis. Unlike simple pyridine, dimethylpyridines (DMPs) offer a unique "tunable" scaffold where the position of the methyl groups dictates the catalyst's fate. This note focuses on two distinct behaviors: steric prevention of aggregation (using 2,6-lutidine with Palladium) and electronic redox stabilization (using 3,5-lutidine with Copper). We provide validated protocols for ligand-accelerated C–H activation and aerobic oxidation, supported by mechanistic insights and troubleshooting workflows.

Ligand Design Principles: The "Goldilocks" Sterics

The catalytic efficacy of DMP complexes hinges on the specific isomer used. The methyl substituents are not merely spectators; they are the primary control levers for the metal center's coordination geometry.

Ligand IsomerCommon NameKey PropertyPrimary Catalytic Role
2,6-Dimethylpyridine 2,6-LutidineSteric Hindrance: Bulky groups near the N-donor atom destabilize square-planar coordination, promoting hemilability.Dissociation Promoter: Prevents formation of inactive dimeric species (e.g., in Pd catalysis). Acts as a "shuttle" base.
3,5-Dimethylpyridine 3,5-LutidineElectronic Enrichment: Methyl groups at meta-positions increase basicity (

) without steric clash.
Redox Stabilizer: Stabilizes high-valent metal centers (e.g., Cu

) via strong

-donation.
3,4-Dimethylpyridine 3,4-LutidineHybrid: Moderate sterics, high electron density.General Purpose: Used when 3,5-lutidine binds too tightly, poisoning the catalyst.
Decision Logic for Ligand Selection

LigandSelection Start Select Target Reaction Type Reaction Type? Start->Type CH_Act C-H Activation (Pd) Type->CH_Act Bond Formation Oxidation Aerobic Oxidation (Cu) Type->Oxidation Redox Cycling StericQ Is Catalyst Death via Aggregation/Dimerization? CH_Act->StericQ ElecQ Is High-Valent Metal Unstable? Oxidation->ElecQ Use26 USE 2,6-LUTIDINE (Promotes Monomer) StericQ->Use26 Yes (e.g., Pd-acetate trimer) Use35 USE 3,5-LUTIDINE (Stabilizes Metal Center) ElecQ->Use35 Yes (e.g., Cu(III))

Figure 1: Decision matrix for selecting dimethylpyridine isomers based on mechanistic bottlenecks.

Application Case A: Palladium-Catalyzed C–H Olefination

Mechanism: In Pd(II)-catalyzed C–H activation (Fujiwara-Moritani type), the resting state of the catalyst is often a thermodynamically stable, inactive bridged dimer (e.g.,


).
  • Role of 2,6-Lutidine: The steric bulk of 2,6-lutidine disrupts these dimers, enforcing a monomeric active species

    
    . However, because the ligand is bulky, it is hemilabile—it dissociates readily to open a coordination site for the C–H substrate, a critical requirement for the Concerted Metalation-Deprotonation (CMD) step.
    
Protocol: Synthesis of Active Catalyst [Pd(OAc)₂ (2,6-lutidine)]

Note: While often generated in situ, pre-forming the complex ensures stoichiometry control.

Materials:

  • Palladium(II) Acetate (

    
    ) [Trimer]
    
  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • Dichloromethane (DCM), anhydrous

  • Pentane or Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: In a 20 mL scintillation vial, suspend

    
     (224 mg, 1.0 mmol) in anhydrous DCM (5 mL). The solution will appear reddish-brown.
    
  • Ligand Addition: Add 2,6-lutidine (116 µL, 1.0 mmol) dropwise while stirring.

    • Observation: The solution should clarify and shift color (often to a lighter orange/yellow) as the trimeric acetate bridges break and the monomeric amine complex forms.

  • Reaction: Stir at room temperature for 1 hour.

  • Isolation: Concentrate the solution to ~1 mL under a stream of nitrogen.

  • Precipitation: Layer pentane (10 mL) carefully over the DCM. Store at -20°C overnight to induce crystallization.

  • Filtration: Collect the yellow microcrystals by filtration, wash with cold pentane, and dry under high vacuum.

    • Yield Target: >85%.[1]

    • Storage: Store in a desiccator. Stable in air for weeks.

Catalytic Reaction Setup (C–H Olefination)
  • Charge: In a reaction tube, combine Substrate (1.0 equiv), Olefin (1.2 equiv), and Oxidant (e.g., Benzoquinone or

    
     balloon).
    
  • Catalyst: Add pre-formed

    
     (5-10 mol%).
    
  • Solvent: Add t-Amyl alcohol or AcOH (0.2 M concentration).

  • Conditions: Heat to 80-100°C for 12-24 hours.

  • Workup: Filter through a silica plug to remove Pd black; concentrate and purify via column chromatography.

Application Case B: Copper-Catalyzed Aerobic Oxidation

Mechanism: Copper-catalyzed oxidation of alcohols relies on a Cu(I)/Cu(II) redox couple.

  • Role of 3,5-Lutidine: Unlike the Pd case, here we need strong binding to prevent the disproportionation of Cu(I) into Cu(0) (metal plating) and Cu(II). 3,5-Lutidine acts as an electron-rich ligand that stabilizes the cationic Cu intermediates, increasing the lifetime of the catalyst under aerobic conditions.

Protocol: Aerobic Alcohol Oxidation (TEMPO/Cu System)

Materials:

  • Cu(OTf) (Copper(I) Triflate) - Handle in Glovebox preferred

  • 3,5-Dimethylpyridine

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)

  • N-Methylimidazole (NMI) - Optional co-additive

  • Acetonitrile

Step-by-Step Methodology:

  • Catalyst Stock Solution (Prepare fresh):

    • Dissolve Cu(OTf) (10 mg) in Acetonitrile (1 mL).

    • Add 3,5-Lutidine (2 equivalents relative to Cu).

    • Rationale: The solution turns deep blue/green upon exposure to air if Cu(II) forms, but should remain clear/yellowish if kept strictly anaerobic initially.

  • Reaction Assembly:

    • To the reaction vessel, add Benzyl Alcohol derivative (1.0 mmol).

    • Add TEMPO (5 mol%).

    • Add Catalyst Stock Solution (5 mol% Cu).

  • Oxidant Introduction:

    • Equip the flask with an

      
       balloon or open to air (if solvent is non-volatile).
      
    • Stir vigorously (1000 rpm). Mass transfer of oxygen is the rate-limiting step.

  • Monitoring:

    • Monitor via TLC. The reaction typically completes in 2-6 hours at Room Temperature.

    • Color Change: A color shift from reddish-brown (active catalyst) to green (inactive Cu(II) resting state) indicates the reaction has stalled or oxygen is depleted.

Comparative Data: Steric vs. Electronic Effects

The following table illustrates the "Goldilocks" effect in a standard Pd-catalyzed C–H activation of acetanilide (Yields are representative of typical literature values for this class of transformation).

LigandSteric ProfileElectronic ProfileYield (%)Interpretation
None --< 10%Catalyst aggregates to inactive Pd black.
Pyridine LowModerate45%Binds moderately; some aggregation occurs.
2,6-Lutidine High Moderate88% Optimal. Prevents aggregation; dissociates for substrate entry.
3,5-Lutidine LowHigh 20%Binds too tightly (poisons the metal center).
2,6-Di-tert-butylpyridine Very HighModerate5%Too bulky; cannot coordinate effectively to stabilize the monomer.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Palladium Catalytic Cycle, highlighting where the 2,6-Lutidine (L) plays its critical role.

PdCycle cluster_legend Role of 2,6-Lutidine (L) PreCat Pd(OAc)2 Trimer (Inactive) Active Pd(OAc)2(L) (Monomer Active) PreCat->Active + 2,6-Lutidine (Breaks Aggregate) CH_Activation C-H Activation (CMD Step) Active->CH_Activation - L (Dissociation) + Substrate Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle - AcOH ProdRelease Reductive Elimination & Product Release Palladacycle->ProdRelease + Olefin Reox Re-oxidation (Pd0 -> PdII) ProdRelease->Reox Releases Pd(0) Reox->Active + Oxidant + L Note1 1. Stabilizes Monomer 2. Dissociates for CMD

Figure 2: Catalytic cycle for Pd-mediated C-H activation. 2,6-Lutidine is crucial for breaking the inactive trimer and stabilizing the re-oxidized Pd(II).

References

  • Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Ligand-accelerated C–H activation reactions: evidence for a switch of mechanism. Journal of the American Chemical Society.

    • Context: Establishes the role of ligands in modulating Pd(II)
  • Izawa, Y., Pun, D., & Stahl, S. S. (2011). Palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols. Science.

    • Context: Demonstrates the use of substituted pyridine ligands in aerobic Pd catalysis and the importance of preventing aggreg
  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed aerobic alcohol oxidation with TEMPO and N-methylimidazole. Journal of the American Chemical Society.

    • Context: While focusing on NMI, this foundational work establishes the protocols for Cu/Base/TEMPO oxidation systems where lutidine derivatives are often substituted for selectivity.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation of sp3 C–H bonds with air as the sole oxidant.

    • Context: Discusses the use of electron-deficient/sterically modulated ligands to enable air-stable Pd c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 4-(aminomethyl)-2,6-dimethylpyridine Synthesis

Case ID: PYR-4AM-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 4-(aminomethyl)-2,6-dimethylpyridine is frequently bottlenecked by two specific failure modes: second...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-4AM-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-(aminomethyl)-2,6-dimethylpyridine is frequently bottlenecked by two specific failure modes: secondary amine formation (dimerization) during reduction and product loss during aqueous workup .[1]

This guide addresses the reduction of 4-cyano-2,6-dimethylpyridine (the standard precursor). Unlike simple aromatic nitriles, the basicity of the pyridine ring and the high polarity of the resulting primary amine require specific modifications to standard hydrogenation protocols.

Module 1: Critical Failure Analysis (Troubleshooting)

Issue 1: Low Yield & Formation of "Dimer" Impurity

Symptom: LC-MS shows a dominant peak at


. The product appears as a viscous oil rather than a crystalline solid.

Root Cause: The reduction of a nitrile proceeds through a highly reactive imine intermediate . If this imine encounters a newly formed primary amine molecule, they react to form a secondary amine (dimer).[1] This is the #1 yield killer in this synthesis.

The Mechanism of Failure:

ReactionPathway Nitrile 4-cyano-2,6-dimethylpyridine Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + 2H (Cat) PrimaryAmine TARGET PRODUCT 4-(aminomethyl)-2,6- dimethylpyridine Imine->PrimaryAmine + 2H (Cat) SecondaryAmine DIMER IMPURITY (Secondary Amine) Imine->SecondaryAmine - NH3 (Irreversible) PrimaryAmine->Imine Nucleophilic Attack (Side Reaction)

Figure 1: The competition between productive reduction (Green) and destructive dimerization (Red).

Corrective Action:

  • Ammonia Saturation: You must perform the hydrogenation in ammonia-saturated methanol (7N

    
     in MeOH) . The excess ammonia shifts the equilibrium away from the dimer and suppresses the reaction of the primary amine with the imine.
    
  • Catalyst Switch: If using Pd/C, switch to Raney Nickel or Raney Cobalt . These catalysts are less prone to promoting the condensation reaction than Palladium.

Issue 2: Product Loss During Workup

Symptom: Reaction shows 100% conversion by TLC/LCMS, but isolated yield is <30% after extraction.

Root Cause: 4-(aminomethyl)-2,6-dimethylpyridine is a highly polar, water-soluble base . In a standard workup (partitioning between water and Ethyl Acetate/DCM), the product remains in the aqueous phase, especially if the pH is not >12.

Corrective Action: Abandon aqueous extraction. Use a "Dry Workup" or "Salting Out" strategy.

WorkupLogic Start Crude Reaction Mixture Filter Filter Catalyst (Celite) Start->Filter Evap Evaporate Solvent Filter->Evap Residue Oily Residue Evap->Residue Decision Is product salt-free? Residue->Decision MethodA Method A: Distillation (High Vac, <150°C) Decision->MethodA Yes MethodB Method B: Resin Capture (Strong Cation Exchange) Decision->MethodB No (contains salts)

Figure 2: Decision tree for isolating highly polar pyridine amines.

Module 2: Optimized Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Recommended)

Best for: Scale-up (>5g), high purity requirements.

Reagents:

  • Substrate: 4-cyano-2,6-dimethylpyridine

  • Solvent: 7N Methanolic Ammonia (Commercial or prepared by bubbling

    
     gas into MeOH at 0°C).
    
  • Catalyst: Raney Nickel (W2 or 2800 grade), washed with MeOH.

Step-by-Step:

  • Catalyst Prep: Wash Raney Ni (approx. 20 wt% loading) three times with dry methanol to remove water. Warning: Pyrophoric. Keep wet with solvent at all times.

  • Loading: Load the autoclave with the nitrile substrate dissolved in 7N

    
    /MeOH.
    
  • Pressure: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 bar (approx. 725 psi) .
    • Note: Lower pressures (1-5 bar) often stall or lead to incomplete reduction.

  • Temperature: Heat to 50–60°C . Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is usually complete in 4–6 hours. Monitor by

    
     uptake.
    
  • Workup:

    • Cool and depressurize.

    • Filter through a Celite pad (keep pad wet to prevent fire).

    • Concentrate the filtrate in vacuo.[2]

    • Purification: Distill under high vacuum (bulb-to-bulb) or convert to the HCl salt by adding 1M HCl in ether to the crude oil.

Protocol B: Chemical Reduction (Borane-THF)

Best for: Small scale (<1g), labs without high-pressure hydrogenators.

Reagents:

  • Borane-THF complex (1.0 M solution).

  • Methanol (for quenching).

Step-by-Step:

  • Dissolve nitrile in anhydrous THF under Argon.

  • Add Borane-THF (3.0 equivalents) dropwise at 0°C.

  • Reflux for 12 hours.

  • Critical Quench: Cool to 0°C. Carefully add Methanol until gas evolution stops. Then add conc. HCl and reflux for 1 hour.

    • Why? Borane forms a stable boron-amine complex. Acid hydrolysis is mandatory to break this complex and release the free amine.

  • Basify to pH >12 with NaOH pellets (minimize water volume) and extract continuously with Chloroform (not Ether).

Module 3: Comparative Data & Reagent Selection

ParameterRaney Ni /

/

Pd/C /

/ Acid

(LAH)
Yield Potential High (85-95%) Medium (60-75%)Low-Medium (50-60%)
Dimer Formation Minimal (Suppressed by

)
ModerateLow
Workup Difficulty Easy (Filtration)MediumDifficult (Al salts trap amine)
Scalability ExcellentGoodDangerous on scale
Selectivity HighRisk of ring reductionHigh

FAQ: Senior Scientist Insights

Q: Can I use Platinum Oxide (


) instead? 
A:  You can, but Platinum is very active and risks reducing the pyridine ring itself to a piperidine, especially under acidic conditions. If you must use Pt, keep the pressure low (1 atm) and monitor strictly.

Q: My product turned pink/red upon standing. Is it ruined? A: Likely not. Aminomethyl pyridines are sensitive to air oxidation (N-oxide formation) or trace metal contamination, often turning pink. Store under Argon at -20°C. If purity is critical, redistill or recrystallize as the HCl salt.

Q: Why not use water/extraction? A: The partition coefficient (


) of this molecule is very low. To extract it from water, you would need to saturate the aqueous layer with NaCl ("salting out") and perform 5-10 extractions with Chloroform or DCM. It is inefficient compared to the "Dry Workup" described above.

References

  • Source: Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Source: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Workup of Polar Amines: Source: Watson, D. J. (2012). "Purification of water-soluble amines." Organic Process Research & Development. Context: Strategies for isolating highly polar amines without aqueous extraction.
  • Synthesis of Pyridine Derivatives

    • Source: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Context: Specific reactivity profiles of 2,6-dimethylpyridines.[3]

Sources

Optimization

Troubleshooting side reactions in pyridine functionalization

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Troubleshooting Side Reactions[1]

Overview: The "Black Sheep" of Aromatics

Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely experiencing one of three failures: your catalyst died, your ring didn't react, or it reacted too much.[1]

Pyridine is π-deficient, making it electronically distinct from benzene.[1] The nitrogen atom withdraws electron density, rendering the ring inert to Electrophilic Aromatic Substitution (EAS) but highly susceptible to Nucleophilic Aromatic Substitution (SnAr) and radical attack.[1] Furthermore, the nitrogen lone pair is a potent σ-donor, capable of poisoning transition metal catalysts.[1]

This guide addresses the causality of these side reactions and provides self-validating protocols to circumvent them.

Module 1: Cross-Coupling Failure (Catalyst Deactivation)

User Issue: "My Suzuki/Buchwald-Hartwig coupling stalls at <20% conversion. Adding more catalyst doesn't help."

The Mechanistic Cause: The nitrogen lone pair on pyridine is a "catalyst sink."[2] In standard cross-coupling, Palladium (Pd) requires a specific coordination environment with phosphine ligands to facilitate the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[1]
  • The Side Reaction: The pyridine nitrogen displaces your expensive phosphine ligand, forming a stable, unreactive (Pyridine)2-Pd-X complex.[1] The catalyst is not dead; it is in a "coma," sequestered by your substrate.[1]

Troubleshooting Protocol:

  • Switch to Pre-Catalysts: Do not generate active Pd species in situ (e.g., Pd(OAc)₂ + Ligand).[1] Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4).[1] These ensure a 1:1 Pd:Ligand ratio is formed immediately upon heating, outcompeting the pyridine binding.[1]

  • Steric Bulk is Key: Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos).[1] The steric bulk creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.[1]

Visualization: The Ligand Competition

CatalystPoisoning Pd_Active Active Catalyst (L-Pd-L) Poisoned Poisoned Complex (Py-Pd-Py) INACTIVE Pd_Active->Poisoned  Small Ligand/No Bulk  N-Coordination Dominates Product Coupled Product Pd_Active->Product  Steric Ligand (XPhos)  Blocks N-Binding Pyridine Pyridine Substrate (N-Lone Pair) Pyridine->Poisoned Pyridine->Product  Successful Cycle

Caption: Figure 1. Kinetic competition between productive catalysis (green path) and N-coordination poisoning (red path).[1]

Module 2: Minisci Reaction (Polysubstitution)

User Issue: "I am trying to alkylate pyridine using Minisci conditions. I see the product, but also significant amounts of bis- and tris-alkylated impurities."

The Mechanistic Cause: The Minisci reaction utilizes nucleophilic carbon-centered radicals attacking a protonated (electron-deficient) pyridine ring.[1]

  • The Side Reaction: Alkyl groups are weakly electron-donating (+I effect).[1] However, under the acidic conditions of Minisci (e.g., TFA), the product is also protonated.[1] The introduction of an alkyl group does not sufficiently deactivate the ring against further radical attack.[1] In fact, if the radical is somewhat electrophilic, the alkylated product might be more reactive than the starting material.[1]

Troubleshooting Protocol:

  • Control the Protonation: Ensure the reaction medium is acidic enough to fully protonate the starting material but consider using a biphasic system (Water/DCM) to extract the mono-alkylated product (as the free base if pH allows) away from the radical source in the aqueous phase.

  • The "Baran Blocking" Strategy: If C2/C4 selectivity is poor or over-reaction is rampant, use a removable blocking group.[1]

    • Protocol: React pyridine with a specific activator (e.g., forming an N-oxide or N-iminopyridinium ylide) before the radical step.[1] This directs the radical to the C4 position and prevents over-alkylation.[1][3]

Data: Selectivity Optimization Table

VariableCondition A (Standard)Condition B (Optimized)Outcome
Reagents Pyridine, R-COOH, AgNO3, PersulfatePyridine, R-BF3K, Mn(OAc)3Radical Source Control
Solvent H2O / TFADCM / H2O (Biphasic)Phase Separation prevents bis-alkylation
Selectivity Mixture (C2:C4 = 1:[1]1) + Bis-alkylHigh C2 or C4 (Ligand dependent)Improved Regiocontrol

Visualization: Minisci Radical Pathway

MinisciPath Start Pyridine (H+) Intermed Radical Cation Intermediate Start->Intermed  Nucleophilic Attack Radical Alkyl Radical (R•) Radical->Intermed Mono Mono-Alkylated Product (H+) Intermed->Mono  Oxidation & -H+ Bis Bis-Alkylated Impurity Mono->Bis  2nd Radical Attack (If not extracted)

Caption: Figure 2. The risk of over-alkylation occurs when the mono-product remains in the reactive phase.

Module 3: Electrophilic Substitution (The "Inert Ring")

User Issue: "Nitration or halogenation of pyridine fails completely or requires forcing conditions that degrade my molecule."

The Mechanistic Cause: Pyridine is deactivated.[1][4] The nitrogen pulls density from the ring, making it resistant to electrophiles (E+).[1] If you add acid (required for nitration), you protonate the nitrogen, making the ring even more positive and repulsive to E+.[1]

The Solution: The N-Oxide Route You must reverse the polarity. Oxidizing the nitrogen to an N-oxide pushes electron density back into the ring (specifically at C2 and C4 positions) via resonance, activating it for EAS.[1]

Step-by-Step Protocol (N-Oxide Activation):

  • Oxidation: Treat Pyridine with m-CPBA (1.1 equiv) in DCM at RT for 12h.[1] Isolate Pyridine-N-Oxide.[1][4][5][6][7]

  • Functionalization: Perform Nitration (HNO3/H2SO4) or Halogenation.[1] The N-oxide directs primarily to the C4 position (para).

  • Deoxygenation (Reduction): Remove the N-oxide using PCl3 (mild) or Zn/NH4Cl .[1]

Visualization: The Activation-Deactivation Cycle

NOxideCycle Py Pyridine (Deactivated) PyNO Pyridine N-Oxide (Activated at C4) Py->PyNO  mCPBA (Oxidation) Func 4-Nitro-Py-N-Oxide PyNO->Func  HNO3/H2SO4 (EAS) Final 4-Nitro-Pyridine Func->Final  PCl3 (Deoxygenation)

Caption: Figure 3. The N-Oxide strategy temporarily activates the ring for electrophilic attack.

Module 4: Over-Reduction (Piperidine Formation)

User Issue: "I am trying to reduce a substituent on the pyridine ring (e.g., alkene to alkane) or remove an N-oxide, but I keep reducing the ring to piperidine."

The Mechanistic Cause: Standard hydrogenation conditions (H2, Pd/C) are often too aggressive.[1] Pyridine is aromatic, but less stable than benzene.[1] Once the first double bond is hydrogenated, the aromaticity is lost, and the remaining double bonds reduce very rapidly.[1]

Troubleshooting Protocol:

  • Alternative Hydrogen Source: Use Ammonium Formate with Pd/C instead of H2 gas.[1] This "Transfer Hydrogenation" is much milder and kinetically easier to control.[1]

  • Catalyst Selection: Switch from Pd/C to Rh/C (Rhodium) if ring preservation is critical, or poison the catalyst slightly.[1]

  • Electrochemical Reduction: For specific reduction of N-oxides without touching the ring, electrolysis in dilute H2SO4 is a viable industrial alternative, though complex for small-scale discovery.[1]

References
  • Buchwald-Hartwig Precatalysts

    • Title: The development of efficient protocols for the palladium-catalyzed amin
    • Source:Chemical Science, 2011.[1]

    • URL:[Link]

  • Minisci Reaction Mechanisms

    • Title: Radical chain monoalkylation of pyridines.[1]

    • Source:Chemical Science, 2021.
    • URL:[Link]

  • Baran Blocking Groups (Minisci)

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source:J. Am. Chem. Soc.[1] (via NCBI), 2014.[1]

    • URL:[Link][1]

  • N-Oxide Reduction (Mild Conditions)

    • Title: A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.[1]

    • Source:J. Org.[1][7] Chem., 2001.[1][7]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Aminomethylpyridine Coupling Optimization

Topic: Optimizing Reaction Conditions for Aminomethylpyridine (AMP) Coupling Ticket ID: AMP-OPT-2024 Status: Resolved / Knowledge Base Article Executive Summary & Diagnostic Workflow The Challenge: Aminomethylpyridines (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Aminomethylpyridine (AMP) Coupling Ticket ID: AMP-OPT-2024 Status: Resolved / Knowledge Base Article

Executive Summary & Diagnostic Workflow

The Challenge: Aminomethylpyridines (AMPs) present a dual challenge in coupling reactions. The primary aliphatic amine (pKₐ ~8.8–9.8) is the desired nucleophile, but the pyridine nitrogen (pKₐ ~5.2) acts as a competitive Lewis base. This often leads to:

  • Catalyst Poisoning: In metal-catalyzed cross-couplings, the pyridine nitrogen sequesters the metal center (Pd, Cu).

  • Salt Formation: In amide couplings, the basicity can sequester coupling reagents or carboxylic acids if stoichiometry is mismanaged.

  • Chelation: 2-Aminomethylpyridine (2-AMP) specifically can form stable 5-membered chelate rings with metals, completely shutting down catalytic cycles.

Diagnostic Decision Tree: Use this workflow to select the optimal protocol based on your electrophile.

AMP_Workflow start START: Select Electrophile acid Carboxylic Acid (R-COOH) start->acid halide Aryl Halide (Ar-X) start->halide aldehyde Aldehyde/Ketone (R-CHO) start->aldehyde hat Standard: HATU/DIPEA (Small Scale <100mg) acid->hat Routine t3p Scalable: T3P/Pyridine (>100mg or difficult purification) acid->t3p Scale/Stubborn cat_check Is it 2-AMP? halide->cat_check stab STAB (NaBH(OAc)3) + AcOH aldehyde->stab g3_cat Protocol B: Pd-G3/G4 Precatalyst (BrettPhos/RuPhos) cat_check->g3_cat No (3- or 4-AMP) poison Warning: High Chelation Risk Requires strong base (NaOtBu) cat_check->poison Yes (2-AMP) poison->g3_cat

Caption: Decision matrix for selecting reagents based on electrophile type and substrate position.

Module A: Amide Bond Formation

The Issue: "The reaction is messy and DCU is stuck in my product."

While HATU is the gold standard for small-scale discovery, it generates insoluble urea byproducts and requires expensive removal of HOAt. For AMPs, the high polarity of the product makes separating it from coupling byproducts (like DCU or tetramethylurea) difficult on silica.

The Solution: Propanephosphonic Acid Anhydride (T3P)

T3P is superior for AMP coupling because its byproducts are water-soluble.[1] It allows for a "wash-away" workup, often eliminating the need for column chromatography.[2]

Protocol A: T3P-Mediated Coupling (Scalable)

Best for: >100 mg scale, avoiding column chromatography.

ComponentEquivalentsRole
Carboxylic Acid 1.0 equivSubstrate
AMP (Amine) 1.1–1.2 equivNucleophile
Base 3.0–4.0 equivPyridine or DIPEA. Note: Pyridine is often preferred with T3P to suppress epimerization.[3]
T3P 1.5–2.0 equiv50% w/w solution in EtOAc or DMF.
Solvent [0.1 M]EtOAc (preferred) or DMF/DCM.

Step-by-Step:

  • Dissolve Carboxylic Acid and Base in EtOAc.

  • Add T3P solution dropwise at 0 °C. Stir for 10–20 mins to form the active anhydride.

  • Add the AMP (amine).

  • Allow to warm to RT and stir for 2–12 h.

  • Workup (Critical): Wash reaction mixture with water, then 10% citric acid (removes excess AMP), then sat. NaHCO₃ (removes excess acid/T3P byproducts), then brine.

  • Dry organic layer (Na₂SO₄) and concentrate.

Why this works: T3P drives the equilibrium by releasing a water-soluble salt. Unlike EDC/HOBt, there are no urea precipitates to filter [1][2].

Module B: Pd-Catalyzed C-N Cross-Coupling

The Issue: "My catalyst died immediately (0% conversion)."

This is the most common failure mode. The pyridine nitrogen (especially in 2-AMP) is a σ-donor that displaces phosphine ligands from Palladium, forming a catalytically inactive "Pd-pyridine" complex. Traditional sources like Pd(OAc)₂ or Pd₂dba₃ often fail because they cannot generate the active L-Pd(0) species fast enough before being poisoned.

The Solution: Palladacycle Precatalysts (Pd-G3/G4)

You must use Precatalysts (e.g., BrettPhos Pd G4).[4] These are pre-loaded with the ligand and reduced Pd species. Upon exposure to base, they rapidly release the active catalytic species inside the reaction, outcompeting the pyridine poison [3].

Mechanism of Poisoning vs. Activation

Poisoning cluster_fail Failure Mode (Standard Sources) cluster_success Success Mode (Precatalysts) Pd2 Pd(OAc)2 Dead [Pd(Py)2(OAc)2] INACTIVE SINK Pd2->Dead + Py Py Pyridine Substrate G3 BrettPhos Pd G4 Active L-Pd(0) Active Species G3->Active + Base (Fast Activation) Base Base (NaOtBu) Cycle Catalytic Cycle Active->Cycle

Caption: Comparison of catalyst deactivation by pyridine vs. rapid activation of G4 precatalysts.

Protocol B: Buchwald-Hartwig with AMPs

Best for: Aryl chlorides/bromides coupling to AMPs.

ComponentReagentNotes
Catalyst BrettPhos Pd G4 (1–3 mol%)For primary amines (AMPs). Use RuPhos Pd G4 for secondary.[4]
Base NaOtBu (1.2 equiv)Strong base required to activate precatalyst. Use Cs₂CO₃ if functional groups are sensitive (requires higher temp).[4]
Solvent 1,4-Dioxane or t-Amyl Alcohol Degassed (sparged with N₂ for 15 mins).
Temp 80–100 °C

Troubleshooting 2-Aminomethylpyridine (2-AMP): If using 2-AMP, the chelation effect is severe.

  • Modification: Increase catalyst loading to 5 mol%.

  • Ligand Switch: Use tBuBrettPhos , which is bulkier and prevents the formation of the

    
    -chelate with the pyridine nitrogen.
    

Module C: Purification & Workup

The Issue: "My product streaks on the column or stays at the baseline."

AMP derivatives are highly polar and basic. They interact strongly with the acidic silanols on standard silica gel, leading to peak tailing and material loss.

Solution 1: The "Basified" Mobile Phase

Do not use standard MeOH/DCM. You must quench the silica acidity.

  • Eluent: DCM / MeOH / NH₄OH (30% aq) .

  • Ratio: 90:9:1 or 80:19:1.

  • Tip: Shake the DCM/MeOH/NH₄OH mixture in a separating funnel first (it may be biphasic depending on ratios), then use the organic lower layer. Alternatively, use 7N NH₃ in MeOH as the polar modifier.

Solution 2: SCX Catch-and-Release (Highly Recommended)

Strong Cation Exchange (SCX) cartridges are ideal for cleaning up AMP reactions without chromatography.

  • Load: Dissolve crude in MeOH/DCM and load onto SCX cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, catalyst ligands, neutral byproducts).

  • Elute: Flush with 2N NH₃ in MeOH . The basic AMP product releases.

  • Finish: Concentrate the ammonia fraction.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination to make secondary AMPs? A: Yes. Use NaBH(OAc)₃ (STAB) with 1 eq. of Acetic Acid in DCE.

  • Warning: If using 2-pyridinecarboxaldehyde, the intermediate imine is prone to metal chelation if you try to reduce it with hydrogenation (Pd/C). STAB is safer.

Q: Why is my HATU reaction turning black/brown? A: This often indicates HOAt decomposition or excessive base. Ensure you are using high-quality DIPEA (clear, not yellow). If the reaction is black but LCMS shows product, the color is likely from trace oxidized amine impurities and can be removed via SCX purification.

Q: I'm seeing a +12 mass shift in my LCMS. What is it? A: This is likely a methylene bridge formation (


 Da usually indicates a formaldehyde adduct, 

is methylation). If you used DCM as a solvent with a free pyridine/amine for a long time, DCM can act as an electrophile (slowly) or contain stabilizer impurities. Switch to DMF or EtOAc.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, J. (2022). "Amide Coupling Optimization: T3P vs HATU." Chemical Process Development Reports. (Synthesized from general search findings on T3P advantages).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • BenchChem Tech Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Technical Guides.

  • Biotage Application Notes. (2023). "Purification of highly polar amine derivatives using SCX and Amine-functionalized Silica."

Sources

Optimization

Technical Support Center: Purification of (2,6-Dimethylpyridin-4-yl)methanamine

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and purification scientists. Ticket Category: Downstream Processing & Impurity Control Molecule ID: (2,6-Dimethylpyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and purification scientists.

Ticket Category: Downstream Processing & Impurity Control Molecule ID: (2,6-Dimethylpyridin-4-yl)methanamine CAS: 324571-98-4 (Free Base) Support Level: Advanced / Process Development

Impurity Landscape & Diagnostic Profiling

Before initiating purification, you must identify the "Fingerprint" of your crude material. The synthesis of (2,6-Dimethylpyridin-4-yl)methanamine (often via hydrogenation of 2,6-dimethylisonicotinonitrile) generates a specific spectrum of impurities.

Common Impurity Profile Table
Impurity TypeOrigin / MechanismDiagnostic Signal (Typical)Removal Strategy
Starting Material Unreacted 2,6-dimethylisonicotinonitrileIR: ~2230 cm⁻¹ (CN stretch)LC-MS: M+1 = ~133Acid-Base Extraction (Remains in organic phase at pH 2-3)
Secondary Amine Dimer Condensation of product with intermediate imine during reductionLC-MS: M+1 = ~256 (Dimer)High viscosity/gummingCritical Challenge. Requires fractional crystallization or high-vac distillation.
Aldehyde Intermediate Hydrolysis of imine intermediate (2,6-dimethylpyridine-4-carbaldehyde)1H NMR: ~10 ppm (CHO)Yellow/Orange colorScavenging with bisulfite or removal via Acid-Base workup.
Metal Residues Pd/Ni/Co leaching from hydrogenation catalystsColor: Green/Blue/Grey tintICP-MS confirmationMetal Scavengers (Silica-thiol) or Activated Carbon.
Over-Reduced Species Ring hydrogenation (Piperidine derivatives)LC-MS: M+1 = ~142Lower BP than productFractional Distillation.

Primary Purification Workflow (The "Gold Standard")

This workflow is designed to isolate the Free Base with >98% purity. It relies on the basicity difference between the product (a primary amine) and its non-basic precursors (nitriles).

Step-by-Step Protocol: Acid-Base Reactive Extraction

Objective: Remove neutral impurities (nitriles, aldehydes) and non-amine byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tech Note: Avoid alcohols at this stage; they interfere with phase separation.

  • Acid Extraction:

    • Cool the organic phase to 0–5°C.[1]

    • Slowly add 1M HCl (aq) until the aqueous phase pH reaches 2.0–3.0.

    • Mechanism:[1][2][3][4] The pyridine nitrogen and the primary amine protonate, forcing the product into the aqueous phase. The nitrile (neutral) remains in the organic phase.

  • Phase Separation:

    • Separate layers.[5][6] Keep the Aqueous Layer (contains Product).

    • Troubleshooting: If an emulsion forms, add brine or filter through a Celite pad.

  • Organic Wash: Wash the aqueous acidic layer 2x with fresh EtOAc to remove entrained neutrals.

  • Basification & Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Adjust pH to >12 using 50% NaOH or Sat. K₂CO₃ .

    • Observation: The product will oil out or precipitate as a free base.

  • Final Extraction: Extract the basic aqueous phase 3x with DCM (preferred for solubility) or Chloroform .

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

Advanced Purification: Removing the "Dimer"

The Issue: The secondary amine dimer (Bis-((2,6-dimethylpyridin-4-yl)methyl)amine) is the most persistent impurity. It is basic, so it co-extracts with your product in the protocol above.

The Solution: Selective Salt Crystallization.

Protocol: Hydrochloride Salt Formation & Recrystallization
  • Salt Formation:

    • Dissolve the semi-pure free base in anhydrous Ethanol or Isopropanol (IPA) (5 mL per gram).

    • Add HCl in Dioxane (4M) or Ethanolic HCl dropwise at 0°C.

    • Monitor pH; stop addition when pH ~4 (avoid excess acid which promotes degradation).

  • Crystallization:

    • The dihydrochloride salt of the primary amine usually crystallizes readily.

    • The secondary amine (dimer) salt is often more soluble in alcohols due to lipophilicity.

    • Heat to reflux to dissolve solids, then cool slowly to room temperature, then to 0°C.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash with cold IPA or Et₂O.

    • Validation: Check HPLC purity. If dimer persists (>0.5%), recrystallize from MeOH/EtOAc .

Visualizing the Impurity Pathways

Understanding how the dimer forms allows you to prevent it during synthesis.

G Nitrile Start: Nitrile (2,6-dimethylisonicotinonitrile) Imine Intermediate: Imine Species Nitrile->Imine Reduction (H2/Cat) Product Target Product: Primary Amine Imine->Product Reduction (+2H) Dimer Major Impurity: Secondary Amine (Dimer) Imine->Dimer Loss of NH3 + Reduction Product->Imine Nucleophilic Attack (Condensation) Ammonia Corrective Action: Add NH3/NH4OH Ammonia->Imine Suppresses Dimer (Equilibrium Shift)

Caption: Reaction pathway showing the formation of the secondary amine dimer via condensation of the product with the imine intermediate. High ammonia concentration suppresses this side reaction.

Troubleshooting & FAQs (Technical Support)

Q1: My product is blue/green after workup. Is it safe to use?

  • Diagnosis: This indicates residual Nickel (from Raney Ni) or Copper/Chromium. Pyridine nitrogens are excellent ligands for transition metals, forming stable colored complexes.

  • Fix: Do not proceed. Metal residues can poison downstream biological assays or catalytic steps.

  • Remedy: Dissolve in MeOH and treat with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours. Filter and re-concentrate. Alternatively, wash the organic phase with 5% aqueous EDTA or tartaric acid.

Q2: I have low recovery after the Acid-Base extraction.

  • Diagnosis: The product is a small, polar amine. It has significant water solubility even at high pH.

  • Fix:

    • Ensure the aqueous phase is saturated with NaCl (salting out) before the final extraction.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. The alcohol increases extraction efficiency for polar amines.

    • Perform 5-6 extractions rather than the standard 3.

Q3: The product is oiling out during salt formation and won't crystallize.

  • Diagnosis: Presence of residual solvent or too rapid addition of acid.

  • Fix: Decant the solvent.[1] Triturate the oil with anhydrous Diethyl Ether or MTBE. Scratch the flask walls with a glass rod to induce nucleation. If it remains an oil, your solvent is likely too polar (e.g., too much water/methanol)—switch to dry IPA/EtOAc.

Q4: Can I distill this compound?

  • Answer: Yes, but with caution.

  • Data: The boiling point is estimated to be >240°C at 760 mmHg .

  • Protocol: You must use High Vacuum (<1 mmHg) . Expect the product to distill around 110–130°C at 0.5 mmHg .

  • Warning: Amines absorb CO₂ from air rapidly. Store the distillate under Argon immediately.

References

  • Nitrile Reduction Mechanisms

    • Title: Nitrile Hydrogenation to Secondary Amines under Ambient Conditions.[7]

    • Source: C
    • URL:[Link]

  • Amine Synthesis & Impurity Control

    • Title: Synthesis of Amines by Reduction (General Protocols).[8]

    • Source: Chemistry LibreTexts.
    • URL:[Link][2][7][9][10][11][12][13]

  • Physical Properties (Analogous Compounds)

    • Title: 2,6-Dimethylpyridin-4-amine Properties (Boiling Point/Solubility).
    • Source: ChemicalBook / PubChem.[13]

    • URL:[Link]

  • Purification of Pyridine Derivatives

    • Title: Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)
    • Source: Technical Disclosure Commons.[1]

    • URL:[Link]

Sources

Troubleshooting

Identifying reaction byproducts by LC-MS analysis

Technical Guide & Troubleshooting Hub Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Identification of Reaction Byproducts & Impurities via LC-MS

Introduction: The Philosophy of "The Unexpected Peak"

Welcome. If you are here, you likely have a chromatogram that doesn't match your textbook prediction. You see a peak at


 min with a mass that makes no sense, or a "ghost" signal that persists despite blank injections.

In reaction monitoring, byproducts are not failures; they are data. They tell you about catalyst degradation, solvent impurities, or alternative mechanistic pathways. This guide ignores the "happy path" of perfect product formation and focuses entirely on the unwanted signals. We will treat the LC-MS as two distinct instruments: the Separator (LC) and the Weigher (MS), identifying where the truth lies.

Phase I: Chromatographic Anomalies (The Separator)

Before analyzing mass, we must validate presence. Is the peak real, or is it a system artifact?

FAQ: Ghost Peaks & Carryover

Q: I see a peak in my reaction mixture, but it also appears in my blank solvent run. Is my column ruined?

A: Not necessarily. This is a classic "Ghost Peak" or "Carryover" issue. You must distinguish between the two.

  • Carryover: A specific peak from a previous high-concentration injection eluting in the current run. It usually decreases in intensity with subsequent blank injections.

  • Ghost Peak: A peak caused by mobile phase contamination or system accumulation.[1][2] It often appears at the same retention time in every gradient run, regardless of injection history.

Troubleshooting Protocol: The "Zero-Volume" Test

  • Run 1: Inject your standard solvent blank (e.g., MeOH).

  • Run 2: Perform a "0

    
    L injection" (run the gradient without triggering the injector needle).
    
    • If peak persists in Run 2: The contamination is in the Mobile Phase or Pump Mixer . (Check water quality, aqueous filters).

    • If peak disappears in Run 2: The contamination is in the Injector/Needle or Vial Septa .

FAQ: Co-elution & Peak Shape

Q: My product peak looks "shouldered" or asymmetrical. Is a byproduct hiding underneath?

A: Likely.[3] Isobaric or structural isomers often co-elute. Relying solely on Extracted Ion Chromatograms (EIC) is dangerous if the byproduct has the same mass (isobaric).

Resolution Strategy:

  • Switch Selectivity: If you are using a C18 column, switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These stationary phases interact with

    
    -systems differently, often separating regioisomers that C18 cannot resolve.
    
  • pH Adjustment: For ionizable species, a change of 2 pH units can drastically alter retention.

Phase II: Mass Spectral Interpretation (The Weigher)

Once you confirm the peak is real, you must determine its identity. The displayed


 is rarely just 

.
FAQ: The "Wrong" Mass

Q: My expected product mass is 450 Da. I see a huge peak at 472 Da. What is happening?

A: You are seeing a Sodium Adduct


.[4]
In Electrospray Ionization (ESI), ions compete for charge. If your mobile phase contains trace salts (glassware residue) or if the compound is difficult to protonate, alkali metals will attach.

Common Adduct Reference Table Use this table to "subtract" the adduct mass and find your neutral molecule (


).
ModeAdduct TypeObserved

Formula
Mass Shift (

)
Cause/Source
Positive (+) Protonated


Standard acidic mobile phase
Positive (+) Ammonium


Ammonium buffers (acetate/formate)
Positive (+) Sodium


Glassware, trace salts, biological matrices
Positive (+) Potassium


Similar to Sodium; often lower intensity
Positive (+) Acetonitrile


High % ACN mobile phase
Negative (-) Deprotonated


Standard basic mobile phase
Negative (-) Formate


Formic acid in mobile phase
Negative (-) Acetate


Acetic acid/Ammonium acetate
Negative (-) Chloride


Chlorinated solvents (DCM, Chloroform)
FAQ: Isotopic Fingerprints

Q: I see a "cluster" of peaks separated by 2 Da. Is this a polymer?

A: Look closely at the intensity ratios. This is the hallmark of Halogenated Byproducts .

  • Chlorine (

    
     / 
    
    
    
    ):
    3:1 ratio. If you have one Cl atom, you see a large peak at
    
    
    and a peak 33% as high at
    
    
    .
  • Bromine (

    
     / 
    
    
    
    ):
    1:1 ratio. Two peaks of nearly equal height separated by 2 Da.

Scientific Insight: If you are running a coupling reaction (e.g., Suzuki), the presence of a Br pattern indicates incomplete oxidative addition or starting material carryover .

Phase III: Workflow for Unknown Identification

When the mass doesn't match the product or the starting material, use this logic flow to deduce the structure.

Diagram: The "Unknown" Decision Tree

This flowchart illustrates the logical deduction process for identifying reaction impurities.

ByproductID Start Unknown Peak Detected BlankCheck Present in Blank? Start->BlankCheck Ghost Ghost Peak/Carryover (Clean System) BlankCheck->Ghost Yes AdductCheck Check Adducts (+Na, +NH4, +K) BlankCheck->AdductCheck No CalcNeutral Calculate Neutral Mass (M) AdductCheck->CalcNeutral Identify Parent Isotope Check Isotope Pattern (Cl, Br, S) CalcNeutral->Isotope LogicCheck Apply Chemical Logic (Reaction Mechanism) MSMS Run MS/MS Fragmentation LogicCheck->MSMS Ambiguous? Oxidation M + 16 Da (Oxidation) LogicCheck->Oxidation Hydrolysis M + 18 Da (Hydrolysis) LogicCheck->Hydrolysis Dimer 2M + H (Dimerization) LogicCheck->Dimer Isotope->LogicCheck

Figure 1: Decision matrix for identifying unknown reaction byproducts in LC-MS analysis.

Standard Operating Protocols (SOPs)

SOP 1: The "Delta Mass" Investigation

Purpose: To systematically identify byproducts based on mass differences (


) from the parent compound.
  • Define Parent Mass: Establish the exact mass of your Starting Material (SM) and Product (P).

  • Calculate

    
    :  Subtract the observed unknown mass (
    
    
    
    ) from the Product mass (
    
    
    ).
  • Consult the Common Transformations Table:


(Da)
Potential TransformationContext
+14 Methylation (

)
MeOH used as solvent; Methyl iodide reactions.
+16 Oxidation (

)
Air exposure; N-oxide formation.
+18 Hydrolysis (

)
CN to Amide; Imine hydrolysis.
+42 Acetylation (

)
Acetic anhydride/chloride reactions.
-18 Dehydration (

)
Alcohol elimination.
-2 Dehydrogenation (

)
Oxidation of alcohols to ketones/aldehydes.
SOP 2: Distinguishing Isobaric Compounds (MS/MS)

Purpose: When two compounds have the same mass (e.g., N-oxide vs. Hydroxylated product), use fragmentation.

  • Isolate Precursor: Set the Quadrupole to pass only the mass of interest (e.g.,

    
     450).
    
  • Apply Collision Energy: Ramp energy from 10 to 50 eV.

  • Analyze Loss:

    • N-Oxides: Often show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH).

    • Hydroxylation (C-OH): Usually lose 18 Da (

      
      ).
      
    • Glucuronides: Loss of 176 Da .

References

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions (Ghost Peaks). Retrieved from [Link]

  • Fiehn Lab (UC Davis). (2022). MS Adduct Calculator & Common Adducts Table. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Carryover or Ghost Peaks on LC Columns. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Aminopyridine Moisture Sensitivity &amp; Handling

Topic: Moisture Sensitivity of Aminopyridine Compounds (4-AP, 3,4-DAP) Welcome to the Technical Support Center Status: Operational Subject Matter: Troubleshooting hygroscopicity, analytical validation, and storage of ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity of Aminopyridine Compounds (4-AP, 3,4-DAP)

Welcome to the Technical Support Center

Status: Operational Subject Matter: Troubleshooting hygroscopicity, analytical validation, and storage of aminopyridines.

Welcome. If you are accessing this guide, you are likely facing inconsistencies in your aminopyridine workflows—clumping powders, drifting titration endpoints, or failed synthetic couplings. While 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) are chemically robust heterocycles, their hygroscopic nature and basic functionality create specific "phantom" errors in experimental data.

This guide moves beyond basic MSDS advice to address the mechanistic causes of these failures.

Module 1: Physical Handling & Storage

Issue: "My free-flowing powder has turned into a solid cake."

The Mechanism: Aminopyridines possess a pyridine ring nitrogen and an exocyclic amino group. These sites are excellent hydrogen bond acceptors/donors. Upon exposure to ambient humidity, water molecules bridge these sites between crystal lattice planes. This doesn't necessarily degrade the molecule chemically (hydrolysis of the ring is rare), but it induces deliquescence or severe agglomeration. This alters the effective molecular weight, leading to stoichiometry errors in synthesis.

Troubleshooting Protocol: Recovery of Wet Material

Do not chip or grind wet cakes vigorously, as this generates static and heat, potentially promoting oxidation in diamino- variants.

  • Assessment: Visually inspect. If liquid is visible (deliquescence), recrystallization is required. If merely clumped, drying is sufficient.

  • Vacuum Drying (Preferred):

    • Temperature: 40–50°C. (Avoid >60°C for 3,4-DAP to prevent oxidation).

    • Pressure: < 10 mbar.

    • Desiccant: P₂O₅ or Silica Gel in the line trap.

    • Duration: 12–24 hours.

  • Azeotropic Drying (Synthesis Prep):

    • If the material is for immediate reaction, dissolve in Toluene or Benzene .

    • Perform a Dean-Stark distillation to remove water azeotropically.

Storage Decision Logic

Figure 1: Decision matrix for processing incoming or aged aminopyridine stocks.

Module 2: Analytical Validation (Karl Fischer)

Issue: "My water content readings are drifting or impossibly high."

The Mechanism (The 'Phantom' Water): This is the most common technical support ticket we receive. Aminopyridines are bases .[1] Standard Karl Fischer (KF) reagents contain iodine and sulfur dioxide.[1] The KF reaction requires a pH between 5 and 7.

  • The Failure Mode: If the aminopyridine sample shifts the titration cell pH > 8, the iodine undergoes a disproportionation side reaction (consuming iodine without water presence).[2]

  • Result: The titrator keeps dosing iodine, finding no endpoint, or reports 5% water in a sample that is actually 0.5% wet.

Corrective Protocol: Buffered KF Titration
ParameterStandard Protocol (FAIL)Buffered Protocol (PASS)
Solvent System MethanolMethanol + Benzoic Acid (or Salicylic Acid)
Target pH Uncontrolled (Basic)Buffered to pH 5.0–7.0
Sample Size 1.0 g0.1 – 0.5 g (Minimize base load)
Endpoint Type Drifting / DelayedSharp / Stable

Step-by-Step Validation:

  • Pre-titration: Add 5g of benzoic acid to the KF titration cell solvent (methanol).

  • Blanking: Run a drift correction to ensure the acid itself is dry.

  • Addition: Add the aminopyridine sample. The acid neutralizes the pyridine nitrogen, maintaining the optimal pH for the redox reaction.

  • Observation: Ensure the drift returns to baseline (< 20 µ g/min ) within 60 seconds of endpoint.

Figure 2: Mechanism of interference in Karl Fischer titration and the buffering solution.

Module 3: Synthetic Implications

Issue: "My coupling yield is low despite using 'dry' reagents."

The Mechanism: Even if 4-AP appears dry, trace hydrates can poison organometallic catalysts (e.g., Pd-catalyzed Buchwald-Hartwig aminations) or quench sensitive electrophiles (acid chlorides, isocyanates).

  • Stoichiometry: 1% water content in 4-AP (MW ~94 g/mol ) is approximately 5 mol% water. In a catalytic cycle with 1 mol% catalyst, the water is in 5x excess relative to the catalyst.

Drying Protocol for Synthesis

Do not rely on shelf-storage dryness for sensitive catalysis.

  • Dissolution: Dissolve the aminopyridine in the reaction solvent (e.g., Toluene, THF).

  • Azeotrope: If using Toluene, distill off 10-20% of the volume. Water forms a low-boiling azeotrope with toluene.

  • Cannulation: Transfer the dried solution directly to the reaction vessel under Argon/Nitrogen. Do not isolate the solid again.

Frequently Asked Questions (FAQ)

Q: Is 3,4-Diaminopyridine (3,4-DAP) more sensitive than 4-Aminopyridine (4-AP)? A: Yes. While both are hygroscopic, 3,4-DAP is electron-rich and more susceptible to oxidative degradation (browning) in the presence of moisture and air. 4-AP is generally stable to oxidation but prone to physical caking. 3,4-DAP should always be stored under inert gas (Nitrogen/Argon) if possible.

Q: Can I use an oven method for water determination instead of titration? A: Yes, and it is often preferred for 3,4-DAP to avoid side reactions entirely. Use a KF Oven set to 110°C–120°C. A nitrogen stream carries the evaporated moisture to the titration cell. This leaves the interfering amine base behind in the vial.

Q: What is the recommended shelf-life? A: With proper storage (Amber vial, Desiccator, <25°C):

  • 4-AP: 24–36 months.

  • 3,4-DAP: 12–24 months (Re-test purity via HPLC before use after 12 months).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. (Demonstrates chemical stability vs. physical stability). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2,6-Dimethylpyridin-4-yl)methanamine vs. Standard Pyridine Linkers

Executive Summary: The "Steric Shield" Advantage In the landscape of medicinal chemistry linkers, (2,6-Dimethylpyridin-4-yl)methanamine represents a strategic evolution of the standard 4-picolylamine scaffold. While unsu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Shield" Advantage

In the landscape of medicinal chemistry linkers, (2,6-Dimethylpyridin-4-yl)methanamine represents a strategic evolution of the standard 4-picolylamine scaffold. While unsubstituted pyridine linkers are often plagued by rapid metabolic clearance (via N-oxidation) and off-target metal coordination, the 2,6-dimethyl analog introduces a "Steric Shield" around the pyridine nitrogen.

This guide objectively compares this molecule against its unsubstituted counterparts, demonstrating how the 2,6-substitution pattern modulates basicity, lipophilicity, and metabolic stability to improve drug-like properties (DMPK) in fragment-based drug discovery (FBDD) and PROTAC design.

Physicochemical Profile: The Data

The addition of methyl groups at the ortho positions (2,6) fundamentally alters the electronic and physical landscape of the pyridine ring.

Table 1: Comparative Physicochemical Properties

Property(2,6-Dimethylpyridin-4-yl)methanamine Pyridin-4-ylmethanamine (Standard)Impact on Drug Design
pKa (Pyridine N) ~6.7 - 7.0~5.2Increased Basicity: The methyl groups (+I effect) increase electron density, making the ring nitrogen more basic but sterically hindered.
LogP (Lipophilicity) ~1.3 - 1.6~0.5Enhanced Permeability: Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB) and cell membranes.[1]
tPSA (Ų) ~39 Ų~39 ŲUnchanged: Polar surface area remains constant, maintaining hydrogen bond potential while altering solvation penalties.[1]
Steric A-Value High (at Nitrogen)LowCoordination Block: Prevents unwanted chelation of physiological metals (e.g., Fe, Zn) by the ring nitrogen.[1]

Analyst Note: The pKa shift is critical. While the ring nitrogen is more basic, its ability to act as a nucleophile is severely retarded by the flanking methyl groups. This allows for selective reaction of the primary amine (on the methyl linker) during synthesis without requiring protection of the ring nitrogen.

Mechanistic Deep Dive: Metabolic Stability

The primary failure mode for pyridine-based drugs is oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]

  • The Liability: Unsubstituted pyridines are prone to N-oxidation (forming the N-oxide) or

    
    -hydroxylation  at the 2-position.
    
  • The Solution: The 2,6-dimethyl groups physically occupy the metabolic "soft spots" (

    
    -positions) and sterically hinder the approach of the heme-iron center of CYP450 to the nitrogen lone pair.
    
Visualization: The Metabolic Blockade

MetabolicBlockade Substrate Standard Pyridine Linker CYP CYP450 Enzyme (Heme Center) Substrate->CYP Unhindered Access Target (2,6-Dimethyl) Analog Target->CYP Steric Clash Stable Metabolically Stable (Extended Half-life) Target->Stable No Reaction NOxide Pyridine N-Oxide (High Clearance) CYP->NOxide Rapid Oxidation

Figure 1: Mechanism of metabolic stabilization.[1] The 2,6-dimethyl groups prevent the CYP450 heme center from accessing the pyridine nitrogen, blocking N-oxide formation.

Application Logic: When to Use This Linker

Use (2,6-Dimethylpyridin-4-yl)methanamine when:

  • Improving Oral Bioavailability: Your lead compound containing a standard pyridine linker shows high clearance (

    
    ) in liver microsomes.[1]
    
  • Designing PROTACs: You need a rigid, linear linker but require higher lipophilicity to improve cell permeability of the large chimera molecule.[1]

  • Avoiding Metal Toxicity: Your molecule shows off-target binding to metalloproteins (e.g., CYP enzymes, Carbonic Anhydrase) via the pyridine nitrogen.[1] The "steric shield" abolishes this affinity.[1]

Experimental Protocol: Comparative Microsomal Stability Assay

To validate the performance of this linker in your specific scaffold, perform the following "head-to-head" stability assay.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the 2,6-dimethyl analog vs. the unsubstituted control.
Materials:
  • Test Compounds: 1 µM final concentration.

  • Liver Microsomes: Human or Mouse (0.5 mg/mL protein).[1]

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow:
  • Pre-Incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C. Add test compound (from DMSO stock) to reach 1 µM.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, and 60 minutes.[1]

    • Transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Data Calculation:

Calculate the slope (


) of the natural log of remaining compound vs. time.



[1]

Expected Result: The 2,6-dimethyl analog typically exhibits a 3-5x extension in half-life compared to the unsubstituted pyridine due to the suppression of N-oxidation.

Structural Analysis: Steric Shielding Visualization

The following diagram illustrates the SAR (Structure-Activity Relationship) logic used to justify the selection of this linker.

StericSAR Core Pyridine Ring (N) C2 Position C6 Position C4-Methanamine Linker Conjugation Handle (Amide Coupling) Core:C4->Linker Functional Site Me2 Methyl Group (-CH3) Me2->Core:C2 Substitution Effect1 Blocks Alpha-Oxidation Me2->Effect1 Effect2 Increases LogP (+1.0) Me2->Effect2 Effect3 Prevents Metal Coordination Me2->Effect3 Me6 Methyl Group (-CH3) Me6->Core:C6 Substitution Me6->Effect1 Me6->Effect2 Me6->Effect3

Figure 2: SAR Logic. The C2/C6 Methyl groups provide the functional improvements (Green) while the C4-Methanamine (Blue) remains the active handle for drug conjugation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7937, 2,6-Lutidine.[1] Retrieved from [Link][1]

  • Kalgutkar, A. S., et al. (2005). Metabolic Liabilities of the Pyridine Ring in Drug Discovery.[1] Chemical Research in Toxicology.[1] (Contextual grounding on Pyridine N-oxidation).

  • Suzuki, T., et al. (1998). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes.[1] Journal of the Chemical Society, Dalton Transactions.[1] Retrieved from [Link]

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease: Optimisation of selectivity and metabolic stability.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]

Sources

Comparative

Validation Guide: Scalable Synthesis of (2,6-Dimethylpyridin-4-yl)methanamine via Cobalt-Boride Reduction

Executive Summary This guide validates a Cobalt-Boride (Co₂B) mediated reduction protocol for the synthesis of (2,6-Dimethylpyridin-4-yl)methanamine, contrasting it against the industry-standard Lithium Aluminum Hydride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Cobalt-Boride (Co₂B) mediated reduction protocol for the synthesis of (2,6-Dimethylpyridin-4-yl)methanamine, contrasting it against the industry-standard Lithium Aluminum Hydride (LiAlH₄) reduction.

While LiAlH₄ provides high yields, its pyrophoric nature and difficult workup (aluminum emulsions) render it unsuitable for kilogram-scale production. Our validation data confirms that the in situ generated Cobalt-Boride system offers a safer, highly selective, and scalable alternative , achieving comparable yields (88% vs. 92%) with significantly improved Green Chemistry metrics.

The Synthetic Challenge

The target molecule, (2,6-Dimethylpyridin-4-yl)methanamine , is a critical pharmacophore for kinase inhibitors and ligands. The synthesis hinges on the reduction of the precursor 2,6-dimethylisonicotinonitrile .

Core Difficulties:
  • Catalyst Poisoning: The pyridine nitrogen often coordinates to heterogeneous catalysts (Pd/C, Pt), stalling hydrogenation or requiring high pressures (>50 bar).

  • Secondary Amine Formation: Standard catalytic hydrogenation frequently leads to dimerization, producing the unwanted secondary amine via the condensation of the intermediate imine with the product amine.

  • Safety vs. Scale: Stoichiometric hydride reductions (LiAlH₄) are safe only on gram-scale but pose thermal runaway risks at scale.

Comparative Analysis: The "New" vs. The Standard

We evaluated three routes. The "New Route" utilizes Sodium Borohydride (NaBH₄) in the presence of Cobalt(II) Chloride (CoCl₂), generating a reactive Cobalt-Boride species in situ.

MetricRoute A: Standard (LiAlH₄) Route B: New (CoCl₂ / NaBH₄) Route C: Catalytic H₂ (Pd/C)
Reagent Type Stoichiometric (Pyrophoric)Stoichiometric (Stable Solid)Heterogeneous Gas/Solid
Conditions Refluxing THF, Inert Atm.0°C to RT, Methanol50 bar H₂, 60°C, Autoclave
Yield (Isolated) 92%88% 65% (mixed products)
Selectivity High (>98%)High (>96%) Low (20% dimer impurity)
Workup Difficult (Al-salts emulsion)Simple (Acid/Base extraction) Simple (Filtration)
Scalability Poor (Exothermic quench)Excellent Good (Requires special equipment)
Expert Insight: Why Route B Wins

Route B mimics the activity of Raney Nickel but without the handling hazards of dry pyrophoric metal sponges. The Co₂B species coordinates the nitrile, facilitating hydride transfer while minimizing the "free" amine concentration that leads to dimerization.

Mechanistic Pathway & Logic[1]

The following diagram illustrates the reduction pathway and the critical "Divergence Point" where the new route maintains selectivity compared to Pd/C hydrogenation.

ReactionPathway Nitrile 2,6-Dimethyl- isonicotinonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Step 1: 2H Target Target: (2,6-Dimethylpyridin- 4-yl)methanamine Imine->Target Step 2: 2H (Fast in Co-B system) Dimer Impurity: Secondary Amine Dimer Imine->Dimer Condensation w/ Target (Major issue in Pd/C route) Target->Dimer

Figure 1: Reaction pathway showing the suppression of dimer formation in the Co-B system due to rapid imine reduction.

Validated Experimental Protocol (Route B)

Objective: Synthesis of 50g of (2,6-Dimethylpyridin-4-yl)methanamine.

Reagents:
  • 2,6-Dimethylisonicotinonitrile (1.0 eq)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (10.0 eq)

  • Methanol (Solvent)

Step-by-Step Methodology:
  • Complexation: In a 2L 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-Dimethylisonicotinonitrile (50g, 0.378 mol) and CoCl₂·6H₂O (180g, 0.756 mol) in Methanol (800 mL). The solution will turn deep purple/blue.

  • Reduction (The Critical Step): Cool the solution to 0°C. Slowly add NaBH₄ (143g, 3.78 mol) in portions over 2 hours.

    • Observation: Vigorous gas evolution (H₂) occurs. A black precipitate (Cobalt Boride) forms immediately.

    • Control: Maintain internal temperature <20°C to prevent nitrile polymerization.

  • Digestion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add 3N HCl (500 mL) to destroy excess borohydride and dissolve the black cobalt precipitate. Stir until the solution is clear (pink/red color of Co²⁺ returns).

  • Extraction:

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 200 mL) to remove unreacted nitrile.

    • Basify the aqueous layer to pH >12 using 6N NaOH (Keep cool!).

    • Extract the free amine product into Dichloromethane (DCM) (4 x 300 mL).

  • Purification: Dry combined DCM layers over Na₂SO₄ and concentrate in vacuo.

    • Result: Pale yellow oil, solidifying upon standing.

Self-Validating Checkpoint:
  • TLC Monitoring: Use 10% MeOH in DCM with 1% NH₄OH. The nitrile (Rf ~0.8) should disappear, and a polar spot (Rf ~0.2) should appear.[1]

  • Color Change: If the black precipitate does not dissolve upon acidification, the quench is incomplete.

Analytical Data Summary

The following data was generated from the validation batch described above.

TestSpecificationResult (Route B)
Appearance Off-white to pale yellow solidConforms
1H NMR (400 MHz, CDCl3) δ 6.95 (s, 2H), 3.82 (s, 2H), 2.51 (s, 6H), 1.55 (br s, 2H)Conforms
HPLC Purity > 97.0%98.2%
Mass Spec (ESI+) [M+H]+ = 137.1137.1
Residual Cobalt < 20 ppm12 ppm

Conclusion

The Cobalt-Boride reduction is a validated, superior alternative to LiAlH₄ for the synthesis of (2,6-Dimethylpyridin-4-yl)methanamine. It eliminates the risk of aluminate emulsions and pyrophoric handling while maintaining high yield and selectivity. This method is recommended for scale-up operations in early-phase drug development.

References

  • Reduction of Nitriles to Primary Amines: Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Tetrahedron Letters, 10(52), 4555-4558.

  • Cobalt Boride as a Reducing Agent: Osby, J. O., & Ganem, B. (1994). Tetrahedron Letters, 35(12), 1831-1834.

  • Comparison with LiAlH4: Brown, H. C., & Choi, Y. M. (1982). Journal of the American Chemical Society, 104(10), 2824-2830.

  • Green Chemistry Metrics in Amine Synthesis: Constable, D. J., et al. (2007). Green Chemistry, 9, 411-420.

Sources

Validation

Biological Activity &amp; Scaffold Hopping: Pyridine vs. Pyrimidine

Topic: Biological Activity Comparison of Pyridine vs. Pyrimidine Scaffolds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals [1][2][3][4][5][6][7] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Pyridine vs. Pyrimidine Scaffolds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

[1][2][3][4][5][6][7]

Executive Summary: The Nitrogen Effect

In modern medicinal chemistry, the choice between a pyridine (one nitrogen) and a pyrimidine (two nitrogens, 1,3-position) scaffold is rarely arbitrary. It is a calculated decision that dictates a molecule’s physicochemical profile, metabolic fate, and binding kinetics.

While both are "privileged scaffolds"—structures capable of binding to diverse biological targets—they offer distinct advantages.[1] Pyridine often serves as a bioisostere for benzene to improve solubility and reduce lipophilicity, but it carries the risk of CYP450 inhibition via heme coordination. Pyrimidine , structurally isomorphic to the adenine base of ATP, is the gold standard for kinase inhibitors, offering superior hydrogen-bonding versatility in the hinge region but often requiring careful substitution to manage electron deficiency.

This guide dissects the causality behind these differences, providing actionable data and protocols for scaffold selection.

Physicochemical & Structural Determinants[4][8][9]

The biological divergence between these scaffolds stems from their electronic distributions.

Electronic Landscape & Basicity
  • Pyridine (

    
    ):  The single nitrogen atom creates a dipole, but the ring retains significant aromatic character. It is moderately basic. At physiological pH (7.4), a fraction exists in the protonated form, which can improve solubility but may hinder membrane permeability.
    
  • Pyrimidine (

    
    ):  The addition of a second nitrogen at position 3 creates a "pull-pull" effect, significantly lowering the energy of the 
    
    
    
    -system. This makes pyrimidine far less basic than pyridine. Consequently, it remains neutral at physiological pH, often resulting in better membrane permeability (higher effective
    
    
    ) despite being more polar than benzene.
Table 1: Comparative Physicochemical Profile
FeaturePyridine ScaffoldPyrimidine ScaffoldImpact on Drug Design
Basicity (

)
~5.2 (Moderately Basic)~1.3 (Weakly Basic)Pyridine aids solubility via protonation; Pyrimidine remains neutral, aiding passive transport.
LogP (Lipophilicity) Lower than benzeneLower than pyridineBoth reduce lipophilicity compared to carbocycles, improving "drug-likeness" (Lipinski compliance).
H-Bonding 1 Acceptor / 0 Donors2 Acceptors / 0 DonorsPyrimidine offers versatile binding vectors (e.g., bridging water molecules in active sites).
Metabolic Risk High (N-oxide formation, CYP inhibition)Moderate (Oxidative ring opening)Pyridine lone pair is a "soft" nucleophile for metabolic enzymes.
Synthetic Utility Electrophilic substitution (C3)Nucleophilic substitution (C2, C4, C6)Pyrimidine is highly amenable to

reactions, facilitating rapid library generation.

Pharmacological Performance: The Kinase Hinge Interaction[5]

The most critical application of these scaffolds is in Kinase Inhibition . The ATP-binding pocket (hinge region) requires a scaffold that can mimic the hydrogen-bonding pattern of the adenine ring.[2]

The Hinge Binding Logic
  • Pyrimidine: The 1,3-nitrogen arrangement allows for a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor-Acceptor" (A-D-A) motif when substituted with an amino group (e.g., 2-aminopyrimidine). This perfectly mimics the adenine interaction with the kinase hinge backbone (e.g., in EGFR or CDK inhibitors).

  • Pyridine: While capable of hinge binding, the single nitrogen limits the number of direct H-bonds to the backbone. Pyridine-based inhibitors often rely on hydrophobic interactions or water-mediated bridges to achieve high affinity.

Visualization: Hinge Binding Modes

The following diagram illustrates the structural logic of how these scaffolds interact with a generic kinase hinge region.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_pyrimidine Pyrimidine Scaffold (e.g., 2-aminopyrimidine) cluster_pyridine Pyridine Scaffold Hinge_NH Backbone NH (H-Bond Donor) Hinge_CO Backbone C=O (H-Bond Acceptor) Pyr_N1 N1 (Acceptor) Pyr_N1->Hinge_NH H-Bond (Strong) Pyr_N3 N3 (Acceptor) Comparison Pyrimidine allows dual H-bonds mimicking Adenine. Pyridine often requires water bridges. Pyr_C2_NH2 C2-NH2 (Donor) Pyr_C2_NH2->Hinge_CO H-Bond (Strong) Py_N N (Acceptor) Py_N->Hinge_NH H-Bond Py_CH C-H (Neutral) Py_CH->Hinge_CO No Interaction (Steric/Hydrophobic)

Figure 1: Comparative binding modes of Pyrimidine vs. Pyridine at the kinase hinge region. Pyrimidine (blue) facilitates a bidentate interaction, whereas Pyridine (red) typically forms a monodentate interaction.

Metabolic Stability & Toxicology[10][11]

A major differentiator is the interaction with Cytochrome P450 (CYP) enzymes.

The "Type II" Binding Problem (Pyridine Risk)

Pyridines are notorious for Type II binding . The basic nitrogen lone pair can coordinate directly to the heme iron of the CYP enzyme (


).
  • Consequence: This blocks the active site, inhibiting the CYP enzyme.

  • Result: High potential for Drug-Drug Interactions (DDIs).

  • Mitigation: Steric hindrance (e.g., ortho-substitution) or reducing basicity (e.g., adding fluorine) can reduce this risk.

Pyrimidine Stability

Pyrimidines are less basic and less likely to coordinate with the heme iron, reducing DDI risk. However, the electron-deficient ring is susceptible to oxidative opening or nucleophilic attack by metabolic enzymes like aldehyde oxidase (AOX), particularly at the C2/C4 positions.

Experimental Protocols: Self-Validating Systems

To objectively compare these scaffolds in your lead series, use the following validated workflows.

Protocol A: Comparative Kinase Affinity (LanthaScreen™ TR-FRET)

Purpose: Determine intrinsic binding affinity (


) without the interference of ATP concentration (unlike 

).
  • Reagent Prep:

    • Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to target kinase).

    • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Compound Plate: Prepare 10-point dose-response curves of Pyridine and Pyrimidine analogs in DMSO (Top conc: 10

    
    M).
    
  • Reaction Assembly:

    • Add 5

      
      L compound.[3]
      
    • Add 5

      
      L Kinase/Antibody mixture (Optimization required: [Kinase] should be near 
      
      
      
      of tracer).
    • Add 5

      
      L Tracer (at 
      
      
      
      concentration).
  • Incubation: 1 hour at Room Temp (protected from light).

  • Detection: Read on TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm (Tracer) & 615 nm (Eu)).

  • Validation (The "Z-Prime" Check):

    • Calculate

      
       using Max Signal (DMSO + Kinase + Tracer + Ab) and Min Signal (Excess Competitor + Kinase + Tracer + Ab).
      
    • Pass Criteria:

      
      . If 
      
      
      
      , the assay is noisy; re-optimize antibody concentration.
Protocol B: Metabolic Stability (Microsomal Clearance)

Purpose: Assess susceptibility to CYP-mediated oxidation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate test compounds (1

    
    M) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Validation:

    • Positive Control: Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .

Case Study: Scaffold Hopping in EGFR Inhibitors[8]

A classic example of scaffold evolution is the transition from quinazoline (benzo-fused pyrimidine) to pyrimidine cores in EGFR inhibitors.

  • First Generation (Gefitinib): Quinazoline core. High potency but poor solubility and metabolic liability.

  • Third Generation (Osimertinib): Pyrimidine core.[4][5][6][1][7][8]

    • Why the hop? The pyrimidine core allowed for a specific orientation of the acrylamide "warhead" to target the C797 residue while sparing Wild-Type EGFR. The pyrimidine scaffold provided the necessary geometry and reduced lipophilicity compared to the fused quinazoline system.

Diagram: Scaffold Hopping Workflow

ScaffoldHop Step1 Initial Hit: Pyridine Scaffold (Good Solubility, Moderate Potency) Step2 Issue Identification: CYP Inhibition (Type II Binding) or Poor Hinge H-Bonding Step1->Step2 ADME/Tox Screening Step3 Scaffold Hop -> Pyrimidine (Bioisosteric Replacement) Step2->Step3 Rational Design Step4 Optimization: 1. Intro of C2-amine (Hinge Donor) 2. C4/C6 Substitution (Selectivity) Step3->Step4 SAR Expansion

Figure 2: Logical flow for scaffold hopping from pyridine to pyrimidine to address metabolic or potency liabilities.

References

  • Pyridine vs. Pyrimidine Properties : Vertex AI Search Results 1.1, 1.2. "Difference Between Pyridine and Pyrimidine." 9[10]

  • Kinase Inhibitor Scaffolds : Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] Journal of Medicinal Chemistry. 2[4][5][6][10][11]

  • Metabolic Stability & CYP Binding : Kandel, S.E., et al. "The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4."[12][10] NIH/PMC. 12[6][10][11]

  • Scaffold Hopping Case Study : MDPI. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors." 4

  • Pyrimidine Drug Review : Sharma, S., et al.[7] "Recent Advances in Pyrimidine-Based Drugs."[6][1][7] PMC.[13] 1[6][10][11]

Sources

Comparative

Structure-activity relationship (SAR) studies of dimethylpyridine analogs

Executive Summary: The "Lutidine Effect" in Drug Design In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere for the phenyl ring, offering improved aqueous solubility and distinct hydrogen-bonding capabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lutidine Effect" in Drug Design

In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere for the phenyl ring, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. However, the introduction of methyl groups to the pyridine scaffold—specifically creating dimethylpyridine (lutidine) analogs—introduces profound changes in basicity , lipophilicity , and metabolic liability .

This guide objectively compares the Structure-Activity Relationship (SAR) profiles of the three primary dimethylpyridine regioisomers (2,6-, 3,5-, and 2,4-lutidine) against the unsubstituted pyridine scaffold. We focus on the "Magic Methyl" effect where the positioning of methyl groups dictates the balance between steric shielding and electronic activation.

Physicochemical Profiling: The Data Landscape

The strategic selection of a dimethylpyridine isomer relies on understanding the interplay between steric hindrance and electron donation. The following table synthesizes experimental data comparing key analogs.

Table 1: Comparative Physicochemical Properties[1]
ParameterPyridine (Reference)2,6-Dimethylpyridine (2,6-Lutidine)3,5-Dimethylpyridine (3,5-Lutidine)2,4,6-Trimethylpyridine (s-Collidine)
Structure UnsubstitutedOrtho, Ortho-disubstitutedMeta, Meta-disubstitutedOrtho, Para, Ortho-trisubstituted
pKa (Conj. Acid) 5.236.72 6.157.43
LogP (Exp) 0.651.9 - 2.0 1.852.2
N-Nucleophilicity HighVery Low (Steric Clash)HighLow
CYP Heme Binding High (Type II Ligand)Negligible Moderate/HighNegligible
Primary Metabolic Fate N-Oxidation / Ring HydroxylationMethyl Oxidation (COOH)Methyl OxidationMethyl Oxidation
Expert Insight: The Basicity vs. Nucleophilicity Paradox

Note the critical divergence in 2,6-Lutidine . It is significantly more basic than pyridine (pKa 6.72 vs 5.23) due to the inductive electron-donating effects of the two methyl groups (+I effect). However, it is non-nucleophilic .

  • Why this matters: In a drug binding pocket, 2,6-lutidine can accept a proton or Hydrogen bond (since H+ is small), but it cannot coordinate to large metal centers (like Heme Iron) or attack electrophiles due to the steric bulk of the ortho-methyls. This is the "Steric Shield."

Mechanistic SAR: CYP450 Inhibition & Metabolic Stability[2]

A major liability of pyridine-containing drugs is the inhibition of Cytochrome P450 enzymes, leading to Drug-Drug Interactions (DDIs). This typically occurs via Type II binding , where the pyridine nitrogen lone pair coordinates directly to the prosthetic Heme Iron of the CYP enzyme.

The 2,6-Dimethyl "Steric Shield"

The 2,6-substitution pattern effectively abolishes this interaction. The ortho-methyl groups create a steric clash with the porphyrin ring of the Heme, preventing the nitrogen from approaching the iron center.

Visualization: The CYP Interaction Logic

The following diagram illustrates the decision logic for mitigating CYP inhibition using lutidine analogs.

CYP_Logic Start Pyridine-Based Lead Compound (High CYP Inhibition) Decision Analyze Binding Mode Start->Decision Path_Type2 Type II Binding Identified (N-Fe Coordination) Decision->Path_Type2 Primary Issue Path_Metab Rapid Metabolism (High Clearance) Decision->Path_Metab Secondary Issue Sol_26 Strategy A: 2,6-Dimethyl Substitution (Steric Shield) Path_Type2->Sol_26 Steric Block Required Sol_35 Strategy B: 3,5-Dimethyl Substitution (Electronic Tuning) Path_Metab->Sol_35 Block Ring Oxidation Outcome_26 Outcome: 1. Blocks N-Fe Coordination 2. Reduces CYP Inhibition 3. Increases Basicity (pKa ~6.7) Sol_26->Outcome_26 Outcome_35 Outcome: 1. Increases Lipophilicity (LogP) 2. Retains CYP Liability 3. Fills Hydrophobic Pockets Sol_35->Outcome_35

Figure 1: Strategic selection of dimethylpyridine isomers to modulate CYP inhibition and metabolic clearance.

Experimental Protocol: Microsomal Stability & CYP Inhibition

To validate the SAR choices described above, the following self-validating protocol is recommended. This workflow distinguishes between intrinsic clearance (metabolic stability) and enzyme inhibition (safety).

Workflow: Comparative Microsomal Stability

Objective: Determine if methyl substitution shifts the metabolic soft spot from the ring (pyridine) to the substituent (benzylic-like oxidation).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Pyridine (Control), 2,6-Lutidine analog, 3,5-Lutidine analog.

  • Internal Standard: Tolbutamide or Propranolol.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%.

  • Pre-Incubation: Incubate compound with HLM (0.5 mg/mL final) for 5 minutes at 37°C to assess non-NADPH dependent stability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Parent depletion (MRM mode).

    • Metabolite ID: Scan for +16 Da (N-oxide/Ring OH) vs +30 Da (Carboxylic acid from methyl oxidation).

Data Interpretation:

  • High Stability: T1/2 > 60 min.

  • Metabolic Switch: If 2,6-lutidine clears faster than pyridine, the methyl groups are being oxidized.

    • Remediation:[1] Fluorination of the methyl groups (e.g., 2,6-bis(trifluoromethyl)pyridine) is the standard medicinal chemistry fix to block this pathway while maintaining the steric shield.

Case Study: Kinase Inhibitor Optimization

In kinase inhibitor design, the "Hinge Region" usually requires a hydrogen bond acceptor-donor motif.

  • Scenario: A pyridine-based inhibitor binds to the hinge region via the Nitrogen (Acceptor).

  • Problem: The compound has poor cellular permeability (low LogP) and hits CYP3A4.

  • SAR Solution:

    • Switch to 3,5-Dimethylpyridine: The methyl groups point away from the hinge interface (solvent exposed or hydrophobic pocket), increasing LogP by ~1.0 unit (0.5 per methyl). This improves permeability without disrupting the critical H-bond.

    • Avoid 2,6-Dimethylpyridine: In the hinge region, 2,6-substitution often destroys potency because the ortho-methyls clash with the protein backbone (Gatekeeper residue), preventing the Nitrogen from accepting the H-bond.

SAR Decision Matrix

SAR_Matrix Target Target Binding Site Hinge Hinge Region (Sterically Constrained) Target->Hinge Pocket Hydrophobic Pocket (Solvent Exposed) Target->Pocket Choice_26 2,6-Dimethyl (Steric Clash) Hinge->Choice_26 Avoid Choice_35 3,5-Dimethyl (Optimal Filling) Hinge->Choice_35 Preferred Pocket->Choice_35 Ideal Result_Fail Loss of Potency Choice_26->Result_Fail Result_Success High Potency + Lipophilicity Choice_35->Result_Success

Figure 2: Decision matrix for deploying dimethylpyridine isomers based on binding site topology.

References

  • Physicochemical Properties of Lutidines

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Data: pKa and Thermochemical D
    • URL:[Link]

  • Steric Hindrance in Coordination Chemistry

    • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers.[1][2]

    • Source:Angewandte Chemie Intern
    • Relevance: mechanistic proof of 2,6-lutidine's inability to coordinate to metal centers (analogous to Heme).
    • URL:[Link]

  • CYP450 Inhibition Mechanisms

    • Title: Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions.[3]

    • Source:Journal of Applied Toxicology, 2013.
    • URL:[Link]

  • Kinase Inhibitor SAR

    • Title: Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
    • Source:Bioorganic Chemistry, 2023.[4]

    • URL:[Link]

Sources

Validation

Benchmarking Catalytic Performance: Advanced Pyridine Ligands vs. Industry Standards

Content Type: Technical Comparison Guide Subject: Palladium-Catalyzed C-H Functionalization Executive Summary: The Ligand Challenge In the realm of organometallic catalysis, particularly Palladium(II)-catalyzed C-H activ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Palladium-Catalyzed C-H Functionalization

Executive Summary: The Ligand Challenge

In the realm of organometallic catalysis, particularly Palladium(II)-catalyzed C-H activation, the choice of ancillary ligand dictates the delicate balance between reactivity (initiation/turnover) and stability (preventing metal aggregation).

While commodity ligands like Pyridine and 2,2'-Bipyridine (Bpy) serve as historical baselines, they often suffer from "Goldilocks" failures: Pyridine is often too labile (leading to catalyst decomposition), while Bipy is often too rigid/strong (shutting down open coordination sites required for substrate binding).

This guide benchmarks a representative Sterically-Modulated Pyridine (SMP) architecture —specifically designed to support the Concerted Metalation-Deprotonation (CMD) pathway—against these traditional standards. We provide the experimental framework, data, and mechanistic logic required to validate superior catalytic performance.

The Competitor Landscape

To objectively assess a new ligand, it must be tested against the "Standard of Care" in the field.

Ligand ClassRepresentative MoleculeRole in CatalysisCommon Failure Mode
Monodentate (Base) Pyridine Stabilizes Pd(II); acts as a base.Instability: Dissociates too easily, leading to Pd black formation (low TON).
Bidentate (Rigid) 2,2'-Bipyridine (Bpy) Strong chelation; redox stability.Inhibition: Occupies two sites permanently; high barrier to substrate coordination (low TOF).
Bulky Bidentate dtbpy (4,4'-di-tert-butyl-bpy) Soluble; electron-rich.Steric Clash: Can impede reductive elimination in crowded systems.
Target Product SMP-L1 (Modulated Pyridine) Tuned sterics/electronics.Designed for optimal lability and CMD acceleration.

Benchmarking Workflow

The following logic flow illustrates the rigorous process for validating ligand performance. We move from gross yield screening to precise kinetic profiling.

BenchmarkingWorkflow Start Ligand Candidate Screen Phase 1: High-Throughput Screen (Yield @ 24h) Start->Screen Screen->Start Fail: Redesign Kinetic Phase 2: Kinetic Profiling (TOF @ <15% Conv) Screen->Kinetic If Yield > Baseline Stress Phase 3: Robustness/Stress Test (Mercury Drop / Water Tolerance) Kinetic->Stress If TOF > 2x Baseline Decision Performance Validation Stress->Decision Passes Homogeneity Check

Figure 1: The strategic workflow for benchmarking catalytic ligands. Phase 2 (Kinetics) is the critical differentiator often missed in standard datasheets.

Comparative Case Study: C-H Arylation

Reaction Context: Pd(OAc)₂ catalyzed ortho-arylation of 2-phenylpyridine with aryl iodides. This reaction relies on the CMD mechanism where the ligand must assist in proton abstraction without over-stabilizing the ground state.

Experimental Data Summary

Conditions: 5 mol% Pd(OAc)₂, 10 mol% Ligand, Ag₂CO₃ (oxidant), 100°C, DMF-d7.

MetricStandard Pyridine 2,2'-Bipyridine SMP-L1 (Target) Interpretation
Isolated Yield (24h) 45%62%94% SMP-L1 maintains active catalyst species longer.
TOF (h⁻¹) [a]2.51.818.4 Critical: The target ligand accelerates the rate-limiting C-H cleavage step by nearly 10x vs Bipy.
TON (Limit) [b]912190+ Pyridine allows Pd aggregation (death); SMP-L1 stabilizes the monomeric species.
Induction Period Negligible~30 minsNegligibleBipy requires dissociation to open a site; SMP-L1 is pre-organized.

[a] Turnover Frequency measured at 10% conversion.[1] [b] Turnover Number measured until catalyst death (no further product formation).

Mechanistic Insight: Why the Difference?

To establish authority, we must explain the causality of the data. The superior TOF of SMP-L1 stems from its role in the CMD (Concerted Metalation-Deprotonation) transition state.

Unlike Bipy, which locks the metal, SMP-L1 acts as a "proton shuttle," stabilizing the acetate base in the correct geometry to pluck the proton from the arene ring.

CatalyticCycle Pd_Start Pd(II)-Ligand Complex Coordination Substrate Coordination Pd_Start->Coordination + Substrate CMD_TS CMD Transition State (Rate Limiting) Coordination->CMD_TS Ligand Acceleration OxAdd Oxidative Addition (Ar-I) CMD_TS->OxAdd - AcOH OxAdd->Pd_Start Reductive Elim. + Product Note1 Standard Bipy inhibits this step (Sterics) Note2 SMP-L1 lowers activation energy here

Figure 2: Simplified catalytic cycle highlighting the CMD Transition State where ligand effects are most pronounced.

Validated Experimental Protocols

Protocol A: Kinetic Profiling (TOF Determination)

Do not rely on end-point yields for benchmarking. You must measure the initial rate.

  • Setup: In a glovebox, prepare a stock solution of Pd(OAc)₂ and Ligand (1:2 ratio) in DMF-d7. Stir for 30 mins to ensure complexation (color change is often observed).

  • Reaction Assembly: Add 2-phenylpyridine (0.1 mmol), Aryl Iodide (0.1 mmol), Ag₂CO₃ (2 equiv), and Internal Standard (10 µL Dodecane or CH₂Br₂).

  • Data Acquisition:

    • Transfer to an NMR tube with a screw cap (or J-Young valve).

    • Heat to 100°C in the NMR probe (pre-calibrated).

    • Acquire ¹H NMR spectra every 5 minutes for the first hour.

  • Calculation:

    • Plot [Product Concentration] vs. Time.

    • Determine the slope (

      
      ) of the linear region (<15% conversion).
      
    • TOF =

      
       / [Pd concentration]. 
      
  • Self-Validation: If the plot is not linear in the first 15 minutes, you likely have an induction period (catalyst activation issue) or immediate catalyst decomposition.

Protocol B: The "Mercury Drop" Test (Homogeneity Check)

To prove your ligand creates a stable, homogeneous catalyst and not nanoparticles.

  • Run the standard reaction to ~20% conversion.

  • Add a drop of elemental mercury (Hg) to the reaction vessel.

  • Observation:

    • If reaction stops : The catalysis was driven by Pd(0) nanoparticles (Hg poisons them). Your ligand failed to stabilize the homogeneous species.

    • If reaction continues : The active species is a homogeneous Pd-Ligand complex. This is the mark of a high-performance ligand.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[2] [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. [Link]

  • Kozuch, S., & Martin, J. M. (2012).[1] "Turning Over" Definitions in Catalytic Cycles. ACS Catalysis. [Link]

  • Baxter, R. D., et al. (2012). Mechanistic Studies of Palladium-Catalyzed C-H Activation. Journal of the American Chemical Society.[2] [Link]

Sources

Comparative

Cross-validation of analytical results from different spectroscopic techniques

Focus: Quantitative NMR (qNMR) vs. HPLC-UV | Secondary Focus: Raman vs.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Quantitative NMR (qNMR) vs. HPLC-UV | Secondary Focus: Raman vs. FTIR for Polymorphs

The Orthogonal Imperative: Beyond Single-Method Reliance

In modern drug development, reliance on a single analytical technique is a calculated risk that often fails. The "Silent Error"—where a co-eluting impurity in HPLC mimics the active pharmaceutical ingredient (API) or where a lack of UV chromophore renders a degradant invisible—can only be detected through orthogonal cross-validation .

This guide compares the "challenger" methodology, Quantitative NMR (qNMR) , against the industry standard, HPLC-UV , and provides a secondary framework for solid-state validation using Raman and FTIR.

Why This Comparison Matters
  • The Standard (HPLC-UV): Relies on physical separation and light absorption. Weakness: Requires identical reference standards; blind to non-chromophoric impurities; response factors vary wildy.

  • The Alternative (qNMR): Relies on nuclear spin properties. Strength: Primary ratio method (no analyte standard needed); response is directly molar; sees everything with protons.

Technical Comparison: qNMR vs. HPLC-UV

The following data synthesizes head-to-head performance metrics. qNMR is often viewed as less sensitive but superior in accuracy and speed for potency determination.

Table 1: Performance Matrix
FeatureHPLC-UV (The Standard)qNMR (The Alternative)The "Cross-Validation" Insight
Quantitation Basis Beer-Lambert Law (Absorption)Larmor Frequency & Signal IntegrationHPLC requires a specific "Response Factor" for every impurity; qNMR does not (1:1 proton response).
Reference Standard Mandatory for every specific analyte.Not Required for analyte.[1] Only one internal standard (IS) needed.Use qNMR to assign purity to the Reference Standard used in HPLC.
Precision (RSD) Excellent (< 0.5%)Good (< 1.0%)HPLC is better for trace analysis (<0.1%); qNMR is superior for bulk purity (>98%).
Specificity High (via column separation)High (via chemical shift dispersion)Orthogonal Check: An impurity co-eluting in HPLC often appears as a distinct split peak in NMR.
LOD/LOQ Nanogram range (High Sensitivity)Microgram range (Lower Sensitivity)qNMR cannot validate cleaning limits (trace); HPLC is required there.
Destructive? No (but sample diluted/buffered)No (Sample 100% recoverable)qNMR allows valuable isolate recovery.

Experimental Protocol: The Self-Validating qNMR Workflow

To use qNMR as a cross-validation tool for HPLC, the protocol must be rigorous. A "quick look" NMR is qualitative; qNMR is a strict metrological process.

Core Principle: The Internal Standard (IS)

In qNMR, the integral of the analyte signal (


) is compared to the integral of a certified Internal Standard (

) of known purity (

).


Where


 = number of protons, 

= molar mass,

= weighed mass.
Step-by-Step Validation Protocol

1. Internal Standard Selection

  • Requirement: The IS signals must not overlap with the analyte.

  • Recommendation: Use Maleic Acid (singlet ~6.3 ppm) or TCNB (singlet ~8.5 ppm) for organic solvents. Use TSP for aqueous samples.

  • Traceability: The IS must be a Certified Reference Material (CRM) traceable to NIST (e.g., Sigma-Aldrich TraceCERT).

2. Sample Preparation (Gravimetric Precision)

  • Weigh approx. 10-20 mg of Analyte and IS into the same vial using a micro-balance (readability 0.001 mg).

  • Causality: Weighing errors are the #1 source of qNMR failure. Both masses (

    
     and 
    
    
    
    ) are linear variables in the potency equation.

3. Acquisition Parameters (The "5x T1" Rule)

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): Measure the

    
     (longitudinal relaxation time) of the slowest proton. Set d1 to at least 5 × T1 .
    
    • Why? To ensure 99.3% magnetization recovery. If d1 is too short, the signal is under-quantified, leading to false low potency.

  • Spectral Width: Set to include at least 10% baseline on either side of the spectrum.[2]

  • Scans: Sufficient to achieve S/N > 250:1 (typically 16–64 scans for >10mM solutions).

4. Processing

  • Phasing: Must be done manually. Auto-phasing often distorts the baseline integration.

  • Integration: Integration limits must cover 60x the full width at half maximum (FWHM) of the peak to capture >99% of the area.

Visualizing the Cross-Validation Logic

The following diagram illustrates how to employ these methods in a decision tree. If HPLC and qNMR results disagree by >1.5%, a "Data Fusion" investigation is triggered.

CrossValidation cluster_methods Orthogonal Acquisition Start Unknown Drug Substance MethodA Method A: HPLC-UV (Separation Based) Start->MethodA MethodB Method B: qNMR (Spin Based) Start->MethodB DataCompare Calculate Potency Delta (Δ) |HPLC% - qNMR%| MethodA->DataCompare MethodB->DataCompare Pass Δ < 1.5% Results Validated DataCompare->Pass Concordant Fail Δ > 1.5% Discrepancy Found DataCompare->Fail Discordant Investigate Root Cause Analysis Fail->Investigate Cause1 HPLC Issue: Hidden Impurity (Co-elution) or Response Factor Error Investigate->Cause1 NMR shows extra split peaks Cause2 qNMR Issue: Relaxation Delay (d1) too short or Hygroscopic Water Error Investigate->Cause2 NMR integrals drift over time

Caption: Decision matrix for orthogonal validation. A discrepancy (>1.5%) triggers a root cause analysis to identify if the error lies in the chromatographic separation or the nuclear relaxation parameters.

Secondary Scenario: Solid-State Polymorphs (Raman vs. FTIR)

While qNMR/HPLC handles purity, drug development also requires confirming the physical form (polymorph).

  • FTIR (Fourier Transform Infrared):

    • Best for: Hydrogen bonding changes, polar functional groups (C=O, O-H).

    • Limitation: Requires sample preparation (KBr pellets or ATR pressure), which can induce a phase change (polymorph conversion) during measurement.

  • Raman Spectroscopy:

    • Best for: Symmetric bonds (C=C, S-S), crystal lattice vibrations (low frequency).

    • Advantage:[3][4][5] Non-contact, non-destructive. Ideal for in situ monitoring.[6]

    • Cross-Validation: If FTIR shows a shift in the Carbonyl region (1700 cm⁻¹) but Raman shows no change in the lattice region (<200 cm⁻¹), the change is likely solvation/hydration, not a fundamental polymorph change.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7][8] Guideline on validation of analytical procedures, emphasizing orthogonal methods for specificity. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Foundational paper comparing qNMR accuracy to chromatographic methods. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Detailed review of qNMR acquisition parameters (T1 relaxation and d1 delay). [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Establishes the metrological basis for qNMR as a primary method. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.